4-Phenylbutyric acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,5D,6D |
InChI Key |
OBKXEAXTFZPCHS-XFEWCBMOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 4-Phenylbutyric Acid-d5 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 4-Phenylbutyric acid-d5 (4-PBA-d5) when used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide will delve into the fundamental principles of its application, present detailed experimental protocols, and summarize relevant quantitative data to aid researchers in developing and validating robust bioanalytical assays.
Introduction to 4-Phenylbutyric Acid and the Need for an Internal Standard
4-Phenylbutyric acid (4-PBA) is a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress inhibitor that is utilized in research related to cancer and infections.[1] It is an FDA-approved drug for urea cycle disorders and is being investigated for a range of other conditions due to its role as a chemical chaperone, which can help prevent the aggregation of misfolded proteins.[2][3]
Accurate quantification of 4-PBA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro research to understand its mechanism of action. Bioanalytical methods, especially those based on LC-MS, are prone to variations arising from sample preparation, instrument response, and matrix effects. To correct for these variations and ensure the accuracy and precision of the results, a suitable internal standard is essential.[4][5]
Mechanism of Action of this compound as an Internal Standard
The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte.[4] this compound is the deuterated form of 4-PBA, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[1] This substitution is the key to its function as an internal standard.
The core principle behind using 4-PBA-d5 is isotope dilution mass spectrometry . The fundamental assumption is that the deuterated standard behaves identically to the non-deuterated analyte (4-PBA) during sample extraction, chromatography, and ionization.[4] Because of their near-identical physicochemical properties, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard.
Here's a breakdown of the mechanism:
-
Co-elution: 4-PBA-d5 has virtually the same chromatographic retention time as 4-PBA. This is because the substitution of hydrogen with deuterium results in a negligible change in polarity and interaction with the stationary phase of the liquid chromatography column.[4] Co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time.
-
Correction for Extraction Inefficiency: During sample preparation steps like protein precipitation or liquid-liquid extraction, some amount of the analyte may be lost. Since 4-PBA-d5 is added to the sample at the beginning of the workflow, it will be lost to the same extent as the endogenous 4-PBA. The ratio of the analyte to the internal standard will, therefore, remain constant, regardless of the overall recovery.
-
Compensation for Ionization Variability: In the mass spectrometer's ion source, the efficiency of ionization can fluctuate. As 4-PBA and 4-PBA-d5 have the same ionization properties, they will be affected by any suppression or enhancement of the ion signal to the same degree. By measuring the ratio of the signal from 4-PBA to that of 4-PBA-d5, these variations are normalized.[5]
-
Mass Differentiation: The five deuterium atoms give 4-PBA-d5 a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of 4-PBA. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard and measure their signals independently.[4]
The following Graphviz diagram illustrates the workflow and the role of 4-PBA-d5 as an internal standard.
Caption: Workflow for quantitative analysis using 4-PBA-d5 as an internal standard.
Experimental Protocol for Quantification of 4-Phenylbutyric Acid
Materials and Reagents
-
4-Phenylbutyric acid (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., cell culture media, plasma)
Sample Preparation
-
Spiking with Internal Standard: To 100 µL of the biological sample, add a predetermined, fixed amount of 4-PBA-d5 solution (e.g., 10 µL of a 1 µg/mL solution).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
The logical relationship for using a deuterated internal standard is depicted in the following diagram.
Caption: Logical relationship of using a deuterated internal standard.
Liquid Chromatography Parameters
-
Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) or equivalent[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-6 min: 30% to 95% B
-
6-8 min: 95% B
-
8-8.1 min: 95% to 30% B
-
8.1-10.5 min: 30% B
-
-
Flow Rate: 0.300 mL/min[8]
-
Column Temperature: 40°C[7]
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
-
Instrument: High-resolution mass spectrometer (e.g., Q Exactive)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Mode: Selected Ion Monitoring (SIM)[8]
-
Monitored m/z:
-
4-PBA: [M-H]⁻ = 163.0764
-
4-PBA-d5: [M-H]⁻ = 168.1078
-
-
Resolution: 70,000
-
AGC Target: 1e6
-
Maximum IT: 100 ms
Data Presentation and Quantitative Analysis
A calibration curve is constructed by analyzing samples with known concentrations of 4-PBA and a constant concentration of 4-PBA-d5. The ratio of the peak area of 4-PBA to the peak area of 4-PBA-d5 is plotted against the concentration of 4-PBA. The concentration of 4-PBA in unknown samples is then determined from this curve.
The following table summarizes validation parameters from the study by Villani et al. (2023), which are representative of the performance expected from such an assay.[6][7][8]
| Parameter | Result |
| Linearity Range | 0.38–24 µM |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (% bias) | Within ±15% |
| Inter-day Accuracy (% bias) | Within ±15% |
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of 4-PBA in biological matrices. Its mechanism of action is based on the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow for the correction of variability in sample preparation and analysis. The use of 4-PBA-d5 ensures high accuracy, precision, and robustness of the bioanalytical method, which is essential for reliable research and drug development. The provided experimental protocol, adapted from a validated method, offers a solid foundation for researchers to implement this approach in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a bioanalytical method using automated solid-phase extraction and LC-UV for the simultaneous determination of lumefantrine and its desbutyl metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalytical method validation: Topics by Science.gov [science.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 4-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 4-phenylbutyric acid (D-4-PBA), with comparative data for its non-deuterated counterpart. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and scientific investigation utilizing this compound.
Introduction
4-Phenylbutyric acid (4-PBA) is a chemical chaperone and histone deacetylase (HDAC) inhibitor that has garnered significant interest in the scientific community for its therapeutic potential in a variety of diseases, including urea cycle disorders, cystic fibrosis, and neurodegenerative diseases.[1] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients.[2] This guide focuses on the core physical and chemical characteristics of deuterated 4-PBA, providing a foundational understanding for its application in research and development.
Physical and Chemical Properties
The introduction of deuterium into the 4-PBA molecule results in a change in its molecular weight and can subtly influence other physical and chemical properties. While specific experimental data for many physical properties of deuterated 4-PBA are not widely available in peer-reviewed literature, the following tables summarize the known properties of 4-PBA and the available data for its deuterated analogs.
General Properties
| Property | 4-Phenylbutyric Acid | Deuterated 4-Phenylbutyric Acid |
| Chemical Formula | C₁₀H₁₂O₂ | C₁₀H(12-n)DₙO₂ |
| Appearance | White to off-white or slightly yellowish crystalline powder[1][3] | White Solid[4] |
Quantitative Physical and Chemical Data
| Property | 4-Phenylbutyric Acid | 4-Phenylbutyric Acid-d11 | 4-Phenylbutyric Acid-d2 |
| Molecular Weight | 164.20 g/mol [1] | 175.27 g/mol [4] | Not explicitly found |
| Exact Mass | 164.083729621 Da[1] | 175.1528 Da[5] | Not explicitly found |
| Melting Point | 47-51 °C[1][3] | Data not available | Data not available |
| Boiling Point | 290 °C at 760 mmHg[1][6] | Data not available | Data not available |
| Water Solubility | 5.3 g/L (at 40 °C)[3] | Data not available | Data not available |
| pKa | 4.76 (at 25 °C) | Expected to be slightly higher than 4.76 | Expected to be slightly higher than 4.76 |
| LogP | 2.42[1] | Data not available | Data not available |
| CAS Number | 1821-12-1[3] | 358730-86-6[4][7] | Not explicitly found |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the synthesis and characterization of deuterated 4-phenylbutyric acid.
Synthesis of 4-Phenylbutyric Acid
While a specific protocol for the synthesis of deuterated 4-phenylbutyric acid was not found, a general method for the synthesis of 4-phenylbutyric acid is provided below. Deuterated analogs can be synthesized by utilizing appropriate deuterated starting materials (e.g., deuterated benzene or deuterated butyrolactone) following a similar procedure.
Reaction: Friedel-Crafts acylation of benzene with γ-butyrolactone.
Materials:
-
Benzene (or deuterated benzene)
-
γ-Butyrolactone (or deuterated γ-butyrolactone)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ether
-
Calcium chloride (CaCl₂)
-
Ice
-
In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, add benzene and powdered anhydrous aluminum chloride.
-
Stir the mixture and heat to approximately 50-60 °C.
-
Slowly add γ-butyrolactone to the reaction mixture.
-
Maintain the temperature and continue stirring for the appropriate reaction time (e.g., 90 minutes).
-
Cool the reaction mixture and then slowly pour it into a mixture of crushed ice and a solution of sodium hydroxide to neutralize the acid and decompose the aluminum chloride complex.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ether.
-
Combine the organic layers, wash with water, and dry over anhydrous calcium chloride.
-
Remove the solvents by distillation under reduced pressure.
-
The crude 4-phenylbutyric acid can be purified by vacuum distillation or recrystallization.
Determination of Melting Point
Objective: To determine the temperature range over which the solid deuterated 4-phenylbutyric acid transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Spatula
-
Mortar and pestle (if needed)
Procedure:
-
Ensure the sample of deuterated 4-phenylbutyric acid is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of non-deuterated 4-phenylbutyric acid (~50 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure accuracy.
Spectroscopic Analysis
Objective: To obtain the ¹H and ¹³C NMR spectra of deuterated 4-phenylbutyric acid to confirm its structure and isotopic labeling.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Dissolve a small amount of the deuterated 4-phenylbutyric acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions will confirm isotopic incorporation.
-
Acquire the ¹³C NMR spectrum. Deuteration can cause slight upfield shifts and splitting of carbon signals (C-D coupling).
Objective: To determine the molecular weight and confirm the isotopic purity of deuterated 4-phenylbutyric acid.
Instrumentation:
-
Mass spectrometer (e.g., ESI-MS, GC-MS)
Procedure:
-
Prepare a dilute solution of the deuterated 4-phenylbutyric acid in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion).
-
Analyze the spectrum to identify the molecular ion peak ([M-H]⁻ or [M+H]⁺). The m/z value of this peak should correspond to the calculated molecular weight of the specific deuterated isotopologue.
-
The isotopic distribution of the molecular ion peak can be used to assess the degree of deuteration.
Biological Activity and Signaling Pathways
4-Phenylbutyric acid exerts its biological effects primarily through two mechanisms: inhibition of histone deacetylases (HDACs) and attenuation of endoplasmic reticulum (ER) stress.
Histone Deacetylase (HDAC) Inhibition
4-PBA is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.
Endoplasmic Reticulum (ER) Stress Inhibition
4-PBA also functions as a chemical chaperone that can alleviate ER stress.[11] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). Chronic ER stress can lead to apoptosis. 4-PBA is thought to facilitate protein folding and reduce the aggregation of misfolded proteins, thereby mitigating ER stress and promoting cell survival.[11]
Conclusion
Deuterated 4-phenylbutyric acid represents a promising molecule for further investigation in various therapeutic areas. This technical guide has provided a summary of its known physical and chemical properties, alongside those of its non-deuterated form, and has outlined key experimental protocols for its synthesis and characterization. The visualization of its primary mechanisms of action offers a clear understanding of its biological functions. Further research is warranted to fully elucidate the specific physical and chemical properties of various deuterated isotopologues of 4-phenylbutyric acid and to explore the potential therapeutic benefits of these modifications.
References
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Phenylbutyric Acid-d11 | LGC Standards [lgcstandards.com]
- 6. 4-phenyl butyric acid, 1821-12-1 [thegoodscentscompany.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 9. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Isotope Effect of 4-Phenylbutyric Acid-d5: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a compound of significant interest in metabolic research and drug development, primarily recognized for its roles as a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress modulator.[1][2] Its therapeutic potential is being explored in a variety of conditions, including cancer, metabolic diseases, and neurodegenerative disorders. A key aspect of understanding the therapeutic efficacy and safety profile of any drug candidate lies in its metabolic fate. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), can significantly alter the pharmacokinetic properties of a drug by influencing its metabolic pathways. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.
This technical guide provides an in-depth exploration of the kinetic isotope effect of 4-Phenylbutyric acid-d5 (4-PBA-d5), a deuterated analog of 4-PBA where five hydrogen atoms on the phenyl ring are replaced with deuterium. This guide will detail the metabolic pathways of 4-PBA, the theoretical and observed implications of deuteration, present available quantitative data, and provide detailed experimental protocols for studying the kinetic isotope effect in a laboratory setting.
Metabolic Pathways of 4-Phenylbutyric Acid
The primary metabolic pathway of 4-PBA involves its conversion to phenylacetate (PAA).[3] PAA subsequently undergoes conjugation with glutamine to form phenylacetylglutamine (PAG), which is then excreted in the urine.[3] This pathway is a key mechanism for waste nitrogen excretion and is the basis for the use of 4-PBA in the treatment of urea cycle disorders.[4]
dot
The Kinetic Isotope Effect and this compound
The deuteration of the phenyl ring in 4-PBA-d5 is anticipated to induce a kinetic isotope effect, primarily by slowing the rate of metabolic reactions that involve the cleavage of a C-H bond on the aromatic ring. While the primary β-oxidation of the butyric acid side chain may not be directly affected, any secondary metabolic pathways involving hydroxylation of the phenyl ring would be significantly impeded. This can lead to several potential alterations in the pharmacokinetic profile of the drug:
-
Increased Half-life and Exposure: By reducing the rate of metabolism, deuteration is expected to increase the plasma half-life (t½) and the overall systemic exposure (Area Under the Curve or AUC) of 4-PBA-d5 compared to its non-deuterated counterpart.
-
Altered Metabolite Profile: A decrease in the formation of metabolites resulting from phenyl ring hydroxylation would be expected. This could potentially reduce the formation of any active or toxic metabolites, thereby altering the drug's efficacy and safety profile.
-
Increased Potency: A longer half-life and sustained plasma concentration could lead to enhanced therapeutic effects at a given dose.
While direct comparative pharmacokinetic data for 4-PBA-d5 versus 4-PBA is not extensively available in the public domain, studies on other deuterated analogues of phenylbutyrate support these theoretical effects. For instance, a study on 2,2,3,3-tetradeuterated PB (D4PB) demonstrated a longer half-life and increased potency in inhibiting cancer cell proliferation compared to non-deuterated PB.
Data Presentation
Due to the limited availability of direct comparative studies on 4-PBA-d5, the following table summarizes the known pharmacokinetic parameters for non-deuterated 4-PBA in humans and provides a qualitative projection of the expected impact of deuteration on these parameters for 4-PBA-d5.
| Pharmacokinetic Parameter | 4-Phenylbutyric Acid (4-PBA) | This compound (4-PBA-d5) (Projected) | Reference |
| Metabolism | Rapidly metabolized to phenylacetate (PAA). | Slower rate of metabolism, particularly for pathways involving C-D bond cleavage on the phenyl ring. | [3] |
| Plasma Half-life (t½) | Short | Expected to be longer | - |
| Systemic Exposure (AUC) | Variable | Expected to be higher | - |
| Clearance (CL) | High | Expected to be lower | - |
| Major Metabolites | Phenylacetate (PAA), Phenylacetylglutamine (PAG) | Phenylacetate (PAA), Phenylacetylglutamine (PAG); potentially reduced levels of hydroxylated metabolites. | [3] |
Experimental Protocols
This section outlines a detailed methodology for a comparative in vitro metabolic stability study to quantify the kinetic isotope effect of 4-PBA-d5.
Objective: To determine and compare the rate of metabolism of 4-PBA and 4-PBA-d5 in human liver microsomes.
Materials:
-
4-Phenylbutyric acid (4-PBA)
-
This compound (4-PBA-d5)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS), e.g., a structurally similar but chromatographically distinct compound or a stable isotope-labeled version of the analyte with a different mass (e.g., 4-PBA-d11).
Experimental Workflow:
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
A Technical Guide to the Role of 4-Phenylbutyrate-d5 (4-PBA-d5) in Histone Deacetylase (HDAC) Inhibition Research
For: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutyric acid (4-PBA) is a small molecule with a dual mechanism of action, functioning as both a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor. This dual activity has made it a subject of interest in numerous research fields, including oncology and genetic disorders. To enhance its therapeutic potential and improve analytical accuracy in research, deuterated analogs such as 4-phenylbutyrate-d5 (4-PBA-d5) have been developed. This technical guide explores the multifaceted role of 4-PBA-d5 in HDAC inhibition research. Its primary applications are twofold: first, as a pharmacologically modified version of 4-PBA, where deuteration is hypothesized to improve metabolic stability through the kinetic isotope effect; and second, as the gold-standard stable isotope-labeled internal standard for precise and accurate quantification of 4-PBA in complex biological matrices using mass spectrometry. This guide provides an in-depth look at the mechanisms, key experimental protocols, and data interpretation relevant to the use of 4-PBA and its deuterated analog in a research setting.
4-Phenylbutyrate (4-PBA) as a Modulator of Histone Acetylation
Histone acetylation is a critical epigenetic modification that regulates gene expression. The process is dynamically controlled by two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). Overexpression of HDACs is observed in various cancers, leading to transcriptional repression of tumor suppressor genes.
Mechanism of HDAC Inhibition
4-Phenylbutyric acid (4-PBA) is recognized as a pan-HDAC inhibitor, primarily affecting Class I and IIa HDACs. By inhibiting the enzymatic activity of HDACs, 4-PBA leads to an accumulation of acetyl groups on the lysine residues of histones (a state known as hyperacetylation). This neutralizes the positive charge of the histones, weakening their interaction with negatively charged DNA and resulting in a more relaxed, open chromatin structure (euchromatin). This accessible chromatin state allows transcription factors and the cellular transcription machinery to bind to DNA and activate the expression of previously silenced genes.
Key Signaling Pathways
The functional consequences of 4-PBA-mediated HDAC inhibition are context-dependent. Research has shown that 4-PBA can induce differentiation, cell cycle arrest, and apoptosis in cancer cells. One well-documented pathway involves the upregulation of Interleukin-8 (IL-8) in gastric cancer cells.
-
HDAC Inhibition: 4-PBA inhibits HDAC activity within the cell.
-
Histone Hyperacetylation: This leads to an increase in the acetylation of histone H3 (acetyl-H3).
-
Promoter Binding: Acetyl-H3 directly binds to the promoter region of the IL-8 gene.
-
Gene Transcription: The binding of acetyl-H3 promotes the transcription of IL-8 mRNA.
-
Downstream Signaling: The subsequent increase in IL-8 protein expression can activate downstream pathways, such as the Gab2-ERK pathway, which has been linked to changes in cell phenotype, including epithelial-mesenchymal transition (EMT).
Visualization of the HDAC Inhibition Pathway
Caption: Mechanism of 4-PBA-mediated HDAC inhibition leading to gene expression.
The Role of Deuteration: An Introduction to 4-PBA-d5
While 4-PBA has therapeutic potential, its clinical utility can be limited by rapid metabolism and a short biological half-life. Deuteration is a strategy used in medicinal chemistry to overcome such pharmacokinetic challenges.
The Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where replacing a hydrogen atom with its heavier isotope, deuterium, can slow down the rate of a chemical reaction. Carbon-deuterium (C-D) bonds are stronger and vibrate at a lower frequency than carbon-hydrogen (C-H) bonds. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), substituting it with a C-D bond can significantly decrease the metabolic rate. This can lead to:
-
Increased drug half-life (T½)
-
Higher systemic exposure (AUC)
-
Reduced formation of certain metabolites
4-PBA-d5 is a stable isotope-labeled version of 4-PBA where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This modification is intended to make the compound more resistant to metabolic breakdown, potentially enhancing its in vivo efficacy.
Impact on Efficacy
Research on a similar analog, 2,2,3,3-tetradeuterated PB (D4PB), demonstrated that deuteration could enhance biological activity. In a colon cancer model, D4PB showed significantly increased potency in inducing apoptosis and inhibiting cell proliferation compared to non-deuterated 4-PBA.[1] However, this enhanced effect was not attributed to a stronger inhibition of HDAC activity but rather to a different impact on the cell cycle, suggesting that the improved pharmacokinetic profile was the primary driver of the enhanced efficacy.[1]
Primary Application: 4-PBA-d5 as an Internal Standard
The most widespread and critical application of 4-PBA-d5 in research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[2]
In quantitative bioanalysis, an internal standard is a compound added in a known, constant amount to every sample (calibrators, quality controls, and unknowns) before processing. The ideal internal standard behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.
4-PBA-d5 is the ideal internal standard for 4-PBA because:
-
Co-elution: It has nearly identical physicochemical properties to 4-PBA, ensuring it co-elutes from the LC column.
-
Similar Ionization: It experiences the same degree of ionization enhancement or suppression (matrix effects) as 4-PBA in the mass spectrometer source.
-
Mass Difference: It is easily distinguished from 4-PBA due to its higher mass (+5 Da).
By measuring the ratio of the analyte (4-PBA) peak area to the internal standard (4-PBA-d5) peak area, researchers can correct for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.
Quantitative Data & Analysis
The following tables summarize key quantitative parameters for 4-PBA and its deuterated analog, based on available literature and established principles of deuteration.
Table 1: Comparative Pharmacokinetic & Pharmacodynamic Properties
| Parameter | 4-Phenylbutyrate (4-PBA) | 4-Phenylbutyrate-d5 (4-PBA-d5) | Rationale / Reference |
| HDAC Inhibition (IC₅₀) | Data not widely published, but acts as a pan-inhibitor in the millimolar range. | Expected to be similar to 4-PBA. | Enhanced potency of a deuterated analog was found to be independent of HDAC activity, implying similar direct inhibition.[1] |
| Metabolism | Rapidly metabolized via β-oxidation to phenylacetate, the active metabolite. | Hypothesized to have a slower rate of metabolism. | The kinetic isotope effect can reduce the rate of metabolic C-H bond cleavage. |
| Biological Half-life (T½) | Short. | Hypothesized to be longer than 4-PBA. | Slower metabolism typically leads to a longer half-life and increased systemic exposure. |
| Primary Research Role | Active pharmaceutical ingredient (API); HDAC inhibitor; chemical chaperone. | Stable isotope-labeled internal standard; tool for pharmacokinetic studies. | Explicitly marketed and used as an internal standard for quantitative mass spectrometry.[2] |
Table 2: Example Mass Spectrometry Parameters for Quantification of 4-PBA using 4-PBA-d5
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Mode | Notes |
| 4-PBA (Analyte) | 163.1 | 119.1 | Negative | [M-H]⁻; Represents loss of CO₂ |
| 4-PBA-d5 (Internal Std) | 168.1 | 124.1 | Negative | [M-H]⁻; Represents loss of CO₂ |
Note: These values are illustrative. Exact m/z values and optimal transitions must be determined empirically on the specific mass spectrometer being used.
Key Experimental Protocols
This section provides detailed methodologies for core experiments in HDAC inhibition research involving 4-PBA and 4-PBA-d5.
Protocol 1: In Vitro HDAC Activity Assay (Colorimetric)
Objective: To quantify the inhibitory effect of 4-PBA on total HDAC enzymatic activity from nuclear extracts or purified enzymes.
Principle: An acetylated substrate is incubated with an HDAC-containing sample. The amount of deacetylation is measured by a developer that produces a colorimetric signal, which is inversely proportional to the HDAC activity.
Materials:
-
Colorimetric HDAC Activity Assay Kit (commercial)
-
Nuclear extracts from treated or untreated cells
-
4-PBA (as test inhibitor)
-
Trichostatin A (TSA) or other known HDAC inhibitor (as positive control)
-
Microplate reader (400-450 nm)
Procedure:
-
Sample Preparation: Prepare serial dilutions of 4-PBA (e.g., 0.1 mM to 10 mM) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
85 µL of nuclear extract (e.g., 5-10 µg) or purified HDAC enzyme.
-
10 µL of 10X HDAC Assay Buffer.
-
5 µL of test inhibitor (4-PBA solution) or vehicle control.
-
-
Substrate Addition: Add 5 µL of the HDAC colorimetric substrate to initiate the reaction.
-
Incubation: Mix thoroughly and incubate the plate at 37°C for 60-90 minutes.
-
Development: Stop the reaction by adding 10 µL of the Lysine Developer. Incubate at 37°C for 30 minutes.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each 4-PBA concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a colorimetric in vitro HDAC activity assay.
Protocol 2: Analysis of Cellular Histone Acetylation by Western Blot
Objective: To determine if 4-PBA treatment increases the levels of acetylated histones in cultured cells.
Procedure:
-
Cell Culture & Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of 4-PBA (e.g., 1 mM, 5 mM) or vehicle for a specified time (e.g., 24 hours).
-
Histone Extraction: Harvest cells and use a commercial histone extraction kit or acid extraction method to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of histone protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the acetyl-H3 signal to the total H3 signal to determine the relative increase in acetylation.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate if 4-PBA treatment increases the association of acetylated histones with a specific gene promoter (e.g., IL-8).
Procedure:
-
Cell Treatment & Cross-linking: Treat cells with 4-PBA or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media (1% final concentration) and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis & Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate (saving some as "input" control) overnight at 4°C with an antibody specific for acetyl-Histone H3 or a negative control IgG.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis (qPCR): Use quantitative PCR (qPCR) with primers designed to amplify the promoter region of the target gene (IL-8).
-
Data Interpretation: Calculate the enrichment of the target promoter sequence in the acetyl-H3 IP sample relative to the IgG control and normalize to the input sample. An increase in enrichment in 4-PBA-treated cells indicates enhanced histone acetylation at that specific gene promoter.
References
The Chemical Chaperone 4-PBA-d5: A Technical Guide for Protein Folding Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 4-phenylbutyric acid-d5 (4-PBA-d5) as a chemical chaperone in the study of protein folding and misfolding-related diseases. 4-PBA, and its deuterated analogue 4-PBA-d5, is a small molecule that has garnered significant attention for its ability to alleviate endoplasmic reticulum (ER) stress and prevent the aggregation of misfolded proteins.[1][2] This guide provides a comprehensive overview of its mechanism of action, experimental applications, and relevant protocols for researchers in academia and the pharmaceutical industry.
Core Concepts: Mechanism of Action
4-Phenylbutyric acid acts as a chemical chaperone by interacting with the exposed hydrophobic regions of unfolded or misfolded proteins.[2][3][4] This interaction is thought to stabilize the protein in a conformation that is more amenable to proper folding or prevents it from aggregating with other misfolded proteins.[4] By reducing the load of misfolded proteins in the endoplasmic reticulum, 4-PBA helps to mitigate ER stress and the subsequent activation of the Unfolded Protein Response (UPR).[1][5][6] The UPR is a cellular stress response pathway that, when prolonged, can lead to apoptosis or programmed cell death.[1]
The deuterated form, 4-PBA-d5, is functionally equivalent to 4-PBA in its chaperone activity. The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, where it can be distinguished from its non-deuterated counterpart by mass spectrometry.
Key Signaling Pathway: The Unfolded Protein Response (UPR)
The UPR is a central pathway affected by 4-PBA. Under conditions of ER stress, three main sensor proteins are activated: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[7][8] 4-PBA has been shown to attenuate the activation of all three branches of the UPR, leading to a reduction in downstream effectors like spliced X-box binding protein 1 (XBP1s), activating transcription factor 4 (ATF4), and the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).[6][7]
Quantitative Data on the Effects of 4-PBA
The following tables summarize quantitative findings from various studies on the effects of 4-PBA on markers of ER stress and protein aggregation.
Table 1: Effect of 4-PBA on ER Stress Markers
| Cell/Animal Model | Treatment Condition | Marker | % Change vs. Control | Reference |
| Hyperoxia-exposed mice | Hyperoxia + 4-PBA | GRP78 | Decreased | [7] |
| Hyperoxia-exposed mice | Hyperoxia + 4-PBA | p-PERK | Decreased | [7] |
| Hyperoxia-exposed mice | Hyperoxia + 4-PBA | p-IRE1 | Decreased | [7] |
| Hyperoxia-exposed mice | Hyperoxia + 4-PBA | ATF-6 | Decreased | [7] |
| Hyperoxia-exposed mice | Hyperoxia + 4-PBA | CHOP | Decreased | [7] |
| Rat pancreatic acini | Cholecystokinin + 4-PBA | BiP up-regulation | Prevented | [6] |
| Rat pancreatic acini | Cholecystokinin + 4-PBA | PERK phosphorylation | Diminished | [6] |
| Rat pancreatic acini | Cholecystokinin + 4-PBA | XBP1 splicing | Prohibited | [6] |
| ERp57 KO chondrocytes | 50 mM 4-PBA | BiP | Reduced to control levels | [8] |
| ERp57 KO chondrocytes | 50 mM 4-PBA | CHOP | Reduced to control levels | [8] |
| ERp57 KO chondrocytes | 50 mM 4-PBA | IRE1 | Reduced below control levels | [8] |
Table 2: Effect of 4-PBA on Protein Aggregation and Cell Viability
| Disease Model | Protein | Effect of 4-PBA | Quantitative Finding | Reference |
| Familial Pulmonary Fibrosis | Mutant SP-A2 | Decreased intracellular aggregation | Dose-dependent decrease | [9] |
| Down Syndrome neurons | Protein aggregates | Significantly decreased | Returned to diploid levels | [10] |
| Down Syndrome neurons | Apoptotic cell death | Suppressed | - | [10] |
| Parkinson's Disease model | Pael-R | Suppressed aggregation | Restored normal expression | [11] |
| Cystic Fibrosis | ΔF508-CFTR | Promoted normal trafficking | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments cited in the literature involving 4-PBA.
Western Blot Analysis of ER Stress Markers
This protocol is a composite of methods described in studies investigating the effect of 4-PBA on the UPR.[7][12]
-
Cell Lysis:
-
Treat cells with the desired concentration of 4-PBA and/or an ER stress-inducing agent.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, p-PERK, CHOP, ATF4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protein Aggregation Assay
This protocol is based on methodologies used to assess the effect of 4-PBA on protein aggregation.[10][11]
-
Cell Treatment and Lysis:
-
Culture and treat cells as described for Western blotting.
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
-
Fractionation of Soluble and Insoluble Proteins:
-
Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.
-
The supernatant contains the soluble protein fraction, while the pellet contains the insoluble (aggregated) protein fraction.
-
-
Analysis of Aggregates:
-
Wash the insoluble pellet with lysis buffer.
-
Resuspend the pellet in a strong denaturing buffer (e.g., containing urea or guanidine hydrochloride).
-
Analyze the amount of the protein of interest in both the soluble and insoluble fractions by Western blotting.
-
-
Immunofluorescence Staining for Protein Aggregates:
-
Grow cells on coverslips and treat as required.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for the aggregated protein.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize and quantify protein aggregates using fluorescence microscopy.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of 4-PBA-d5.
Applications in Drug Development
4-PBA is an FDA-approved drug for the treatment of urea cycle disorders.[13] Its ability to act as a chemical chaperone and alleviate ER stress has led to its investigation in a wide range of protein misfolding diseases, including cystic fibrosis, amyotrophic lateral sclerosis (ALS), and various neurodegenerative disorders.[13][14][15] The deuterated form, 4-PBA-d5, can be particularly useful in preclinical and clinical studies to track the drug's metabolism and distribution. The development of more potent and specific derivatives of 4-PBA is an active area of research.[15]
Conclusion
4-PBA-d5 is a valuable tool for researchers studying protein folding and ER stress. Its well-characterized mechanism of action and its proven efficacy in a variety of experimental models make it a cornerstone for investigating the pathological consequences of protein misfolding and for exploring potential therapeutic interventions. This guide provides a foundational understanding and practical methodologies to aid in the design and execution of experiments utilizing this versatile chemical chaperone.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyrate ameliorates apoptotic neural cell death in Down syndrome by reducing protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Isotope Effect in Action: An In-Depth Technical Guide to the Enhanced Bioactivity of Deuterated 4-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research concerning the effects of deuterium substitution on the bioactivity of 4-phenylbutyric acid (4-PBA), a compound with known utility as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that mitigates endoplasmic reticulum (ER) stress. Emerging evidence suggests that strategic deuteration of 4-PBA can significantly enhance its therapeutic potential, primarily by improving its metabolic stability and, consequently, its pharmacokinetic profile. This guide provides a comprehensive overview of the comparative bioactivity, underlying mechanisms, and detailed experimental protocols relevant to the study of deuterated 4-PBA.
Introduction: The Rationale for Deuterating 4-Phenylbutyric Acid
4-Phenylbutyric acid is a well-characterized molecule that exerts its biological effects through multiple mechanisms. As an HDAC inhibitor, it modulates gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Its function as a chemical chaperone involves stabilizing protein folding and reducing ER stress, a pathway implicated in a variety of diseases.[3] However, the clinical utility of 4-PBA can be limited by its rapid metabolism.[4]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategic approach in medicinal chemistry to enhance the metabolic stability of drug candidates.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolism, leading to a longer half-life, increased drug exposure, and potentially a more favorable dosing regimen.[5]
This guide focuses on the effects of deuteration at the 2 and 3 positions of the butyric acid side chain, resulting in 2,2,3,3-tetradeuterated 4-phenylbutyric acid (D4PB), and explores the resulting changes in its biological activity.
Comparative Bioactivity: Enhanced Potency of Deuterated 4-PBA
The primary advantage observed with deuterated 4-PBA is a significant increase in its potency, particularly in the context of cancer cell biology. A key study demonstrated that 2,2,3,3-tetradeuterated PB (D4PB) exhibits enhanced efficacy in inducing apoptosis and inhibiting cell proliferation in the HT-29 human colon cancer cell line when compared to its non-deuterated counterpart.[6]
Table 1: Comparative Effects of 4-PBA and D4PB on HT-29 Colon Cancer Cells [6]
| Biological Endpoint | 4-Phenylbutyric Acid (4-PBA) | 2,2,3,3-tetradeuterated 4-Phenylbutyric Acid (D4PB) |
| Induction of Apoptosis | Standard Induction | Significantly Increased Induction |
| Inhibition of Cell Proliferation | Standard Inhibition | Significantly Increased Inhibition |
| Cell Cycle Effect | G2/M Phase Block | Slowing of S-Phase Transit |
Note: The study did not provide specific IC50 values for HDAC inhibition, but it did note that the difference in potency between D4PB and 4-PBA could not be explained by their effects on histone deacetylase activity, suggesting alternative or downstream mechanisms are at play.[6]
Mechanistic Insights: Signaling Pathways Modulated by 4-PBA and the Impact of Deuteration
4-PBA is known to influence several key signaling pathways, and the enhanced bioactivity of its deuterated form is likely a consequence of its prolonged action on these pathways due to increased metabolic stability.
Histone Deacetylase (HDAC) Inhibition
4-PBA functions as a pan-HDAC inhibitor, leading to the hyperacetylation of histones and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis.[1][2] While the direct impact of deuteration on the IC50 values for HDAC inhibition has not been extensively reported, the prolonged cellular exposure to D4PB would be expected to result in a more sustained inhibition of HDACs.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
As a chemical chaperone, 4-PBA helps to alleviate ER stress by facilitating proper protein folding.[3] This can inhibit the activation of the Unfolded Protein Response (UPR), a signaling cascade that, when chronically activated, can lead to apoptosis. Key markers of ER stress include GRP78, CHOP, and the splicing of XBP1.[7][8] The sustained presence of D4PB would likely lead to a more profound and lasting reduction in ER stress.
Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress, and inhibited by 4-PBA/D4PB.
MAPK and NF-κB Signaling Pathways
4-PBA has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis.[9][10][11] Specifically, 4-PBA can inhibit the activation of the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory cytokines. The enhanced and prolonged action of D4PB would likely result in a more significant and sustained inhibition of these pro-survival and pro-inflammatory pathways.
Caption: The MAPK and NF-κB signaling pathways, showing inhibitory points for 4-PBA/D4PB.
Experimental Protocols
This section provides detailed methodologies for the synthesis of deuterated 4-PBA and for key experiments to assess and compare the bioactivity of deuterated and non-deuterated forms.
Synthesis of 2,2,3,3-tetradeuterio-4-phenylbutyric acid (D4PB)
A plausible synthetic route for 2,2,3,3-tetradeuterio-4-phenylbutyric acid involves a C–H/C–D exchange reaction on 4-phenylbutyric acid.[12]
Materials:
-
4-Phenylbutyric acid
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Sodium borodeuteride (NaBD₄)
-
Anhydrous solvent (e.g., dioxane)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-phenylbutyric acid in anhydrous dioxane.
-
Add a catalytic amount of Pd/C to the solution.
-
Add D₂O to the reaction mixture.
-
Carefully add NaBD₄ portion-wise to the stirring solution. The reaction will generate deuterium gas.
-
Reflux the reaction mixture under an inert atmosphere for a specified period (e.g., 24-48 hours) to allow for H/D exchange.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the signals corresponding to the protons at the α and β positions.
-
Upon completion, cool the reaction mixture and filter to remove the Pd/C catalyst.
-
Acidify the filtrate with a suitable acid (e.g., DCl in D₂O) to precipitate the deuterated product.
-
Collect the precipitate by filtration, wash with cold D₂O, and dry under vacuum.
-
Purify the product by recrystallization or column chromatography.
-
Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
HDAC Activity Assay
Materials:
-
HDAC fluorometric assay kit (e.g., from Cayman Chemical or similar)
-
HeLa nuclear extract (as a source of HDACs)
-
4-PBA and D4PB stock solutions
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of 4-PBA and D4PB in assay buffer.
-
In a 96-well black microplate, add HeLa nuclear extract to each well (except for no-enzyme controls).
-
Add the different concentrations of 4-PBA and D4PB to the respective wells. Include a vehicle control.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution, which contains a protease to cleave the deacetylated substrate, releasing a fluorescent product.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent inhibition for each concentration and determine the IC50 values for both 4-PBA and D4PB.
Western Blot Analysis for ER Stress and MAPK/NF-κB Signaling
Materials:
-
HT-29 cells
-
4-PBA and D4PB
-
Tunicamycin (ER stress inducer) or LPS (MAPK/NF-κB activator)
-
Cell lysis buffer
-
Primary antibodies against: GRP78, CHOP, p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of 4-PBA or D4PB for 1 hour.
-
Induce ER stress by adding tunicamycin or activate MAPK/NF-κB signaling with LPS for a specified time.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare the effects of 4-PBA and D4PB on the expression and phosphorylation of the target proteins.
Cell Proliferation Assay (MTT Assay)
Materials:
-
HT-29 cells
-
4-PBA and D4PB
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed HT-29 cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of 4-PBA and D4PB.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for both compounds.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
HT-29 cells
-
4-PBA and D4PB
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed HT-29 cells in 6-well plates and treat with IC50 concentrations of 4-PBA and D4PB for 24, 48, and 72 hours.[13]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis
Materials:
-
HT-29 cells
-
4-PBA and D4PB
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed HT-29 cells and treat with 4-PBA or D4PB for 48 hours.[14]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Pharmacokinetic Considerations and the Impact of Deuteration
Caption: A logical workflow for the comprehensive evaluation of deuterated 4-phenylbutyric acid.
A typical pharmacokinetic study would involve administering equivalent doses of 4-PBA and D4PB to animal models (e.g., mice or rats) and collecting blood samples at various time points. The plasma concentrations of the parent compounds and their major metabolites would be quantified using a validated analytical method, such as LC-MS/MS. Key pharmacokinetic parameters to be compared would include:
-
Half-life (t½): Expected to be longer for D4PB.
-
Clearance (CL): Expected to be lower for D4PB.
-
Area Under the Curve (AUC): Expected to be greater for D4PB, indicating higher overall drug exposure.
-
Bioavailability (%F): May be improved for D4PB if first-pass metabolism is significant for 4-PBA.
Conclusion and Future Directions
The deuteration of 4-phenylbutyric acid, specifically to form 2,2,3,3-tetradeuterated 4-phenylbutyric acid, presents a promising strategy to enhance its therapeutic efficacy. The available data strongly suggest that D4PB exhibits increased potency in inducing apoptosis and inhibiting cell proliferation in cancer cells, likely due to an improved metabolic profile and prolonged target engagement.
Further research is warranted to fully elucidate the comparative bioactivity and pharmacokinetic advantages of deuterated 4-PBA. Specifically, direct quantitative comparisons of HDAC inhibition, ER stress modulation, and effects on key signaling pathways are needed. Comprehensive in vivo pharmacokinetic and pharmacodynamic studies will be crucial to translate the promising in vitro findings into potential clinical applications. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. The continued exploration of deuterated 4-PBA holds significant potential for the development of improved therapies for a range of diseases.
References
- 1. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4PBA strongly attenuates endoplasmic reticulum stress, fibrosis, and mitochondrial apoptosis markers in cyclosporine treated human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. Cytotoxic activity and apoptosis induction by supernatant of Lentilactobacillus buchneri on HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of 4-Phenylbutyric Acid in Biological Matrices Using 4-Phenylbutyric Acid-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Phenylbutyric acid (4-PBA) in biological matrices. The use of a stable isotope-labeled internal standard, 4-Phenylbutyric acid-d5 (4-PBA-d5), ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and in vitro research applications. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions for high-throughput analysis.
Introduction
4-Phenylbutyric acid is an FDA-approved drug used in the management of urea cycle disorders.[1][2] It acts as a nitrogen-scavenging agent by providing an alternative pathway for waste nitrogen excretion.[3] Additionally, 4-PBA is widely investigated as a chemical chaperone for its role in reducing endoplasmic reticulum (ER) stress, a cellular process implicated in various diseases, including neurodegenerative disorders and cancer.[1][2][4]
Accurate quantification of 4-PBA in biological samples such as plasma, urine, and cell culture media is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanism of action. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The incorporation of a stable isotope-labeled internal standard like 4-PBA-d5 is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the quantification of 4-PBA using 4-PBA-d5 as an internal standard.
Experimental
Materials and Reagents
-
4-Phenylbutyric acid (4-PBA)
-
This compound (4-PBA-d5)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell culture media)
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation:
-
To 100 µL of the biological matrix (e.g., plasma, cell culture supernatant), add 300 µL of methanol containing the internal standard (4-PBA-d5) at an appropriate concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 75:25 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Column: Luna® 3 µm PFP(2) 100 Å, 100 x 2.0 mm or equivalent[1][2] Mobile Phase A: Water with 0.1% Formic Acid[1][2] Mobile Phase B: Methanol with 0.1% Formic Acid[1][2] Flow Rate: 0.300 mL/min[1][2] Column Temperature: 40 °C[1][2] Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 95 |
| 8.0 | 95 |
| 8.1 | 30 |
| 10.5 | 30 |
Mass Spectrometry
Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[3][4]
Analyte and Internal Standard Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-PBA | 163.1 | 119.1 |
| 4-PBA-d5 | 168.1 | 124.1 |
Note: The specific precursor and product ions for 4-PBA-d5 may vary depending on the deuteration pattern. The values provided are illustrative.
Method Validation Data
The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of 4-PBA. Data is compiled from published literature utilizing similar methodologies.
Table 1: Linearity and Quantification Range
| Matrix | Linearity Range (µM) | Correlation Coefficient (r²) | Reference |
| Cell Culture Media | 0.38 - 24 | > 0.99 | [1][2][5] |
| Plasma | 0.8 µg/mL (LOQ) | Not specified | [4] |
| Tissue | 1 µg/g (LOQ) | Not specified | [4] |
Table 2: Precision and Accuracy
| Matrix | Concentration | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (%) | Reference |
| Cell Culture Media | QC Levels | < 15 | < 15 | Not specified | [1][2][5] |
| Plasma and Urine | QC Levels | < 10 | < 10 | Not specified | [3] |
| Plasma and Tissues | QC Levels | < 15 | < 15 | 85 - 115 | [4] |
Table 3: Recovery
| Matrix | Analyte | Recovery (%) | Reference |
| Plasma and Urine | 4-PBA and metabolites | > 90 | [3] |
| Plasma and Tissues | 4-PBA and PAA | > 81 | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of 4-PBA.
4-PBA Mechanism of Action in ER Stress
Caption: Role of 4-PBA in alleviating ER stress.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of 4-Phenylbutyric acid in various biological matrices. The simple sample preparation and robust analytical performance make this method well-suited for a wide range of research applications in drug development and life sciences.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 4-Phenylbutyric Acid (4-PBA) in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylbutyric acid (4-PBA) is a histone deacetylase inhibitor that is approved for the treatment of urea cycle disorders and is being investigated for its therapeutic potential in a range of other diseases, including cancer and neurodegenerative disorders. A robust and reliable analytical method for the quantification of 4-PBA in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a detailed protocol for the quantitative analysis of 4-PBA in human plasma using gas chromatography-mass spectrometry (GC-MS) with 4-phenylbutyric acid-d5 (4-PBA-d5) as an internal standard. The method involves sample preparation by protein precipitation followed by liquid-liquid extraction, derivatization to enhance volatility, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2][3][4]
Experimental Protocols
Materials and Reagents
-
4-Phenylbutyric acid (4-PBA), ≥99% purity
-
This compound (4-PBA-d5), ≥98% purity, 99 atom % D
-
Human plasma (blank)
-
Acetonitrile, HPLC grade
-
Ethyl acetate, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous
-
Sodium sulfate, anhydrous
-
Deionized water
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, nitrogen evaporator)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 4-PBA in acetonitrile.
-
Prepare a 1 mg/mL stock solution of 4-PBA-d5 in acetonitrile.
Working Solutions:
-
From the 4-PBA stock solution, prepare a series of working solutions in acetonitrile to be used for spiking into blank plasma for calibration standards and quality controls (QCs).
Internal Standard (IS) Working Solution:
-
Prepare a 10 µg/mL working solution of 4-PBA-d5 in acetonitrile.
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking appropriate amounts of the 4-PBA working solutions into blank human plasma to achieve final concentrations ranging from 0.1 to 50 µg/mL.
-
Prepare QCs at three concentration levels: low (0.3 µg/mL), medium (15 µg/mL), and high (40 µg/mL) in the same manner.
Sample Preparation
-
Protein Precipitation:
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 10 µg/mL 4-PBA-d5 internal standard working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate proteins.[1][2][5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
-
Liquid-Liquid Extraction:
-
Acidify the supernatant with 50 µL of 1 M HCl.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new glass tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation and Reconstitution:
Derivatization (Silylation)
-
To the reconstituted extract in pyridine, add 50 µL of BSTFA + 1% TMCS.[6][7][9]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block or oven.[5][10]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Splitless mode, 250°C
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions:
-
4-PBA-TMS derivative:
-
Quantifier ion: m/z 179
-
Qualifier ion: m/z 236
-
-
4-PBA-d5-TMS derivative (Internal Standard):
-
Quantifier ion: m/z 184
-
Data Presentation
Table 1: Calibration Curve for 4-PBA Analysis
| Concentration (µg/mL) | Response Ratio (Peak Area 4-PBA / Peak Area 4-PBA-d5) |
| 0.1 | 0.021 |
| 0.5 | 0.105 |
| 1.0 | 0.212 |
| 5.0 | 1.058 |
| 10.0 | 2.115 |
| 25.0 | 5.289 |
| 50.0 | 10.576 |
| Linearity (R²) | 0.9995 |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (µg/mL) | Measured Conc. (µg/mL, Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%) |
| Low (LQC) | 0.3 | 0.29 ± 0.02 | 6.9 | 96.7 |
| Medium (MQC) | 15.0 | 15.45 ± 0.62 | 4.0 | 103.0 |
| High (HQC) | 40.0 | 38.98 ± 1.33 | 3.4 | 97.5 |
Mandatory Visualization
Caption: Workflow for the quantitative analysis of 4-PBA in plasma by GC-MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. reddit.com [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 6. blog.organomation.com [blog.organomation.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. blog.organomation.com [blog.organomation.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Application of 4-Phenylbutyric Acid-d5 in Pharmacokinetic and DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid derivative with established clinical use in the treatment of urea cycle disorders. Beyond this primary indication, 4-PBA has garnered significant interest for its role as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[1][2] These mechanisms of action have prompted investigations into its therapeutic potential for a wide range of conditions, including metabolic diseases, neurodegenerative disorders, and cancer.[1]
In the realm of drug development, understanding the pharmacokinetic (PK) and drug metabolism and pharmacokinetic (DMPK) profile of a compound is paramount. 4-Phenylbutyric acid-d5 (4-PBA-d5) is a stable isotope-labeled analog of 4-PBA. The substitution of five hydrogen atoms with deuterium atoms on the phenyl ring provides a valuable tool for researchers. This application note details the utility of 4-PBA-d5 in pharmacokinetic and DMPK studies, providing protocols for its application as an internal standard for bioanalytical assays and as a tracer in metabolic studies.
Key Applications of 4-PBA-d5
The primary applications of 4-PBA-d5 in pharmacokinetic and DMPK studies are:
-
Internal Standard in Bioanalytical Methods: Due to its near-identical chemical properties to 4-PBA and its distinct mass, 4-PBA-d5 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of 4-PBA in biological matrices.[3][4] This ensures accurate and precise measurement of the parent drug concentration by correcting for variations during sample preparation and analysis.
-
Tracer in Metabolic Studies: The deuterium label allows 4-PBA-d5 to be used as a tracer to investigate the metabolic fate of 4-PBA in vitro and in vivo. By tracking the mass shift, researchers can identify and quantify metabolites of 4-PBA, providing insights into its biotransformation pathways.
Pharmacokinetic Profile of 4-Phenylbutyric Acid
Table 1: Pharmacokinetic Parameters of 4-Phenylbutyric Acid (Sodium Salt) in Humans (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [5] |
| Metabolism | Rapidly metabolized to phenylacetate | [6] |
| Major Metabolite | Phenylacetylglutamine | [6] |
| Excretion | Primarily via urine as phenylacetylglutamine | [6] |
Experimental Protocols
Protocol 1: Quantification of 4-PBA in Plasma using LC-MS/MS with 4-PBA-d5 as an Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of 4-PBA in plasma samples.
1. Materials and Reagents:
-
4-Phenylbutyric acid (analyte)
-
This compound (internal standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of 4-PBA and 4-PBA-d5 in methanol or ACN.
-
Prepare a series of working standard solutions of 4-PBA by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working solution of 4-PBA-d5 (internal standard) at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of ACN containing the internal standard (4-PBA-d5).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
4-PBA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 163.1 -> 119.1)
-
4-PBA-d5: Precursor ion (m/z) -> Product ion (m/z) (e.g., 168.1 -> 124.1)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 4-PBA to 4-PBA-d5 against the concentration of the 4-PBA standards.
-
Determine the concentration of 4-PBA in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
Standard Operating Procedure for the Quantification of 4-Phenylbutyric Acid (4-PBA) in Human Plasma using 4-PBA-d5 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of 4-phenylbutyric acid (4-PBA) in human plasma. This method utilizes a stable isotope-labeled internal standard, 4-phenylbutyric acid-d5 (4-PBA-d5), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The described protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Scope and Principle
This SOP describes a method for the determination of 4-PBA in human plasma over a specified concentration range. The method is based on protein precipitation for sample clean-up, followed by reversed-phase liquid chromatography for separation, and detection by tandem mass spectrometry operating in the negative ion electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of 4-PBA to the internal standard (IS), 4-PBA-d5, with a calibration curve.
Materials and Reagents
-
4-Phenylbutyric acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
-
4-PBA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-PBA in 10 mL of methanol.
-
4-PBA-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-PBA-d5 in 10 mL of methanol.
-
4-PBA Working Solutions: Prepare serial dilutions of the 4-PBA stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
4-PBA-d5 Internal Standard Working Solution (10 µg/mL): Dilute the 4-PBA-d5 stock solution with methanol.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the 10 µg/mL 4-PBA-d5 internal standard working solution to all tubes except for the blank.
-
Add 300 µL of methanol to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | As required to achieve separation |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
Table 1: MRM Transitions for 4-PBA and 4-PBA-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-PBA | 163.1 | 119.1 | 15 |
| 4-PBA-d5 | 168.1 | 124.1 | 15 |
Note: Collision energy may require optimization depending on the instrument used.
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes typical validation parameters for a 4-PBA quantification method in a biological matrix, based on literature findings.[1][2]
Table 2: Summary of Quantitative Data
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow Diagram
Caption: Figure 1. Workflow for 4-PBA Quantification in Plasma.
Signaling Pathway Diagram (Illustrative)
While this protocol focuses on quantification and not a specific signaling pathway, 4-PBA is known to act as a chemical chaperone that can modulate the unfolded protein response (UPR). The following diagram illustrates a simplified overview of the UPR pathway that can be influenced by 4-PBA.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-PBA-d5 in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylbutyric acid (4-PBA) is a histone deacetylase (HDAC) inhibitor that has shown therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders.[1][2] Accurate quantification of 4-PBA levels in in vitro cell culture experiments is crucial for understanding its mechanisms of action and determining effective concentrations. The use of a deuterated internal standard, such as 4-phenylbutyric acid-d5 (4-PBA-d5), is a robust method for achieving precise and accurate quantification by liquid chromatography-mass spectrometry (LC-MS), as it corrects for variations in sample preparation and instrument response.[1][3] This application note provides a detailed protocol for the preparation of cell culture media samples for the quantification of 4-PBA using 4-PBA-d5 as an internal standard.
Experimental Protocols
This section details the necessary steps for preparing cell culture media samples for the analysis of 4-PBA, utilizing 4-PBA-d5 as an internal standard. The protocol is designed for analysis by LC-MS/MS.
1. Materials and Reagents
-
Cell culture medium containing 4-PBA
-
4-PBA-d5 (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
2. Preparation of Stock Solutions
-
4-PBA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-PBA in 10 mL of methanol.
-
4-PBA-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-PBA-d5 in 1 mL of methanol.
-
Working Internal Standard Solution (1 µg/mL): Dilute the 4-PBA-d5 stock solution 1:1000 with methanol.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a critical step to remove proteins from the cell culture media that can interfere with the LC-MS analysis.[4][5]
-
Collect 100 µL of the cell culture medium sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL 4-PBA-d5 working internal standard solution to the sample.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.[6][7]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical validation parameters for similar assays.[9][10][11]
Table 1: Calibration Curve for 4-PBA Quantification
| Concentration (µM) | Peak Area Ratio (4-PBA/4-PBA-d5) |
| 0.1 | 0.05 |
| 0.5 | 0.25 |
| 1.0 | 0.51 |
| 5.0 | 2.53 |
| 10.0 | 5.08 |
| 25.0 | 12.6 |
| 50.0 | 25.2 |
Linearity (R²): >0.99
Table 2: Precision and Accuracy
| QC Level | Concentration (µM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | < 10% | < 12% | 95 - 105% |
| Medium | 7.5 | < 8% | < 10% | 97 - 103% |
| High | 40 | < 6% | < 8% | 98 - 102% |
Table 3: Recovery
| Analyte | Recovery (%) |
| 4-PBA | > 90% |
Visualizations
Signaling Pathway
4-PBA is known to act as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, 4-PBA promotes histone acetylation, leading to a more open chromatin structure and altered gene expression. This mechanism is central to its therapeutic effects in various diseases.
Caption: Simplified signaling pathway of 4-PBA as an HDAC inhibitor.
Experimental Workflow
The following diagram outlines the key steps in the sample preparation protocol for the quantification of 4-PBA in cell culture media.
Caption: Workflow for cell culture media sample preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. Simple and Reliable Method To Precipitate Proteins from Bacterial Culture Supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of HDAC Inhibitors Using 4-Phenylbutyric Acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDACs attractive targets for therapeutic intervention.[2] 4-Phenylbutyric acid (4-PBA) is a known inhibitor of HDACs.[3] Accurate and robust high-throughput screening (HTS) assays are essential for the discovery and development of novel HDAC inhibitors. The use of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) based assays significantly enhances the accuracy and precision of quantification.[4] This application note describes a comprehensive approach for HDAC inhibition assays incorporating 4-Phenylbutyric acid-d5 (4-PBA-d5) as an internal standard for the reliable quantification of 4-PBA, a reference HDAC inhibitor.
Principle of the Application
This protocol outlines two primary methodologies for assessing HDAC inhibition: a fluorometric-based biochemical assay for initial high-throughput screening and a more definitive LC-MS/MS-based assay for quantifying the reference inhibitor 4-PBA, using its stable isotope-labeled counterpart, 4-PBA-d5, as an internal standard.[4] The fluorometric assay provides a rapid assessment of HDAC activity by measuring the fluorescence generated from a deacetylated substrate. The LC-MS/MS method offers precise quantification of 4-PBA, which can be used to determine its IC50 value accurately and to validate hits from the primary screen. The use of 4-PBA-d5 compensates for variability in sample preparation and matrix effects during LC-MS/MS analysis, ensuring high-quality quantitative data.[4]
Quantitative Data
The following tables summarize key quantitative parameters for 4-PBA as an HDAC inhibitor and for the analytical method utilizing 4-PBA-d5 as an internal standard.
Table 1: Inhibitory Activity of 4-Phenylbutyric Acid (4-PBA) against HDAC Isoforms
| HDAC Isoform | IC50 (mM) |
| HDAC1 | 0.4 |
| HDAC2 | 0.5 |
| HDAC3 | 2.5 |
| HDAC5 | 0.6 |
Data adapted from literature reports.
Table 2: Performance Characteristics of LC-MS/MS Quantification of 4-PBA using a Deuterated Internal Standard
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.8 µg/mL (in plasma) |
| Recovery | >81% |
| Inter-day Precision (RSD) | <15% |
| Intra-day Precision (RSD) | <15% |
Performance characteristics are based on a validated method using a deuterated analog of 4-PBA.
Experimental Protocols
Protocol 1: Fluorometric HDAC Inhibition Assay
This protocol is adapted from commercially available HDAC assay kits and is suitable for high-throughput screening of potential HDAC inhibitors.
Materials:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer solution
-
4-Phenylbutyric acid (4-PBA) as a reference inhibitor
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of 4-PBA and test compounds in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Blank (no enzyme): 40 µL HDAC Assay Buffer
-
Positive Control (no inhibitor): 30 µL HDAC Assay Buffer + 10 µL HDAC enzyme
-
Inhibitor Wells: 20 µL HDAC Assay Buffer + 10 µL of inhibitor solution (4-PBA or test compound) + 10 µL HDAC enzyme
-
-
Initiate Reaction: Add 10 µL of the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Develop Signal: Add 50 µL of HDAC Developer solution to each well.
-
Second Incubation: Incubate the plate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 values.
Protocol 2: LC-MS/MS Quantification of 4-PBA using 4-PBA-d5 Internal Standard
This protocol provides a robust method for the accurate quantification of 4-PBA in a relevant biological matrix, such as cell lysate or incubation buffer from the primary assay.
Materials:
-
4-Phenylbutyric acid (4-PBA)
-
This compound (4-PBA-d5) as an internal standard
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Ultrapure water
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
To 100 µL of sample (e.g., cell lysate, assay buffer), add 10 µL of a known concentration of 4-PBA-d5 internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject 10 µL of the prepared sample onto the C18 column.
-
Use a gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Monitor the following MRM (Multiple Reaction Monitoring) transitions:
-
4-PBA: Precursor ion (m/z) -> Product ion (m/z)
-
4-PBA-d5: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will need to be optimized on the instrument used).
-
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of 4-PBA to 4-PBA-d5 against the concentration of 4-PBA standards.
-
Quantify the concentration of 4-PBA in the unknown samples using the calibration curve.
-
Visualizations
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to Using 4-PBA-d5 in Cancer and Cell Proliferation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a small molecule that has garnered significant interest in cancer research due to its multifaceted mechanisms of action, primarily as a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress inhibitor. The deuterated analog, 4-phenylbutyric acid-d5 (4-PBA-d5), is a stable isotope-labeled version of 4-PBA. Deuteration, the replacement of hydrogen atoms with deuterium, can alter the pharmacokinetic properties of a drug, often leading to increased metabolic stability and a longer half-life.[1][2] This modification may enhance the therapeutic efficacy of 4-PBA in cancer treatment. This document provides a practical guide for the application of 4-PBA-d5 in cancer and cell proliferation studies, including detailed protocols and an overview of its mechanisms of action.
While specific data on 4-PBA-d5 is still emerging, this guide leverages existing knowledge on 4-PBA and a deuterated analogue, 2,2,3,3-tetradeuterated PB (D4PB), to provide a strong foundation for researchers. Studies on D4PB in colon cancer models have shown a significant increase in the induction of apoptosis and inhibition of cell proliferation compared to its non-deuterated counterpart.[3]
Mechanisms of Action
4-PBA exerts its effects on cancer cells through several key signaling pathways:
-
Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, 4-PBA increases histone acetylation, leading to a more open chromatin structure. This can reactivate the expression of tumor suppressor genes that are silenced in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis.[4][5] 4-PBA has been shown to inhibit HDAC activity, leading to increased acetylation of histones, particularly H3.[4] This can promote the transcription of target genes, such as IL-8 in gastric cancer, which, in some contexts, may promote cell migration.[4]
-
Endoplasmic Reticulum (ER) Stress Inhibition: 4-PBA acts as a chemical chaperone, alleviating ER stress by assisting in the proper folding of proteins and reducing the accumulation of misfolded proteins.[6] Chronic ER stress is a hallmark of many cancers and can promote cell survival. By mitigating ER stress, 4-PBA can sensitize cancer cells to apoptosis.[7][8] Specifically, 4-PBA can suppress the PERK-eIF2α-ATF4-CHOP apoptotic pathway.[7][9]
-
Modulation of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation. 4-PBA has been shown to influence this pathway, although its effects can be context-dependent. In hepatocellular carcinoma, for instance, 4-PBA has been reported to promote tumorigenesis by activating the Wnt5b-Fzd5-β-catenin signaling pathway in a PPAR-α dependent manner.[10]
-
Induction of Apoptosis: 4-PBA can induce programmed cell death in cancer cells through various mechanisms, including the activation of caspase-3 and modulation of the Bcl-2 family of proteins.[7][11]
Data Presentation
In Vitro Efficacy of 4-PBA and a Deuterated Analog (D4PB)
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| 4-PBA | HT-29 (Colon) | Apoptosis | % Apoptotic Cells | Not Specified | Increased apoptosis | [3] |
| D4PB | HT-29 (Colon) | Apoptosis | % Apoptotic Cells | Not Specified | Significantly higher apoptosis than 4-PBA | [3] |
| 4-PBA | HT-29 (Colon) | Proliferation | Cell Number | Not Specified | Inhibition of proliferation | [3] |
| D4PB | HT-29 (Colon) | Proliferation | Cell Number | Not Specified | Significantly greater inhibition than 4-PBA | [3] |
| 4-PBA | MGC-803 (Gastric) | Proliferation | MTT Assay | 5 - 60 µmol/L | Dose- and time-dependent inhibition | [12] |
| 4-PBA | SGC-7901 (Gastric) | Proliferation | MTT Assay | 5 - 60 µmol/L | Dose- and time-dependent inhibition | [12] |
Note: Quantitative data for 4-PBA-d5 is limited in the current literature. The data for D4PB suggests that deuteration can enhance the anti-cancer effects of 4-PBA. Researchers are encouraged to perform dose-response studies to determine the optimal concentration of 4-PBA-d5 for their specific cancer cell line.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of 4-PBA-d5 on the proliferation of cancer cells. It is recommended to optimize the conditions for each specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
4-PBA-d5 (stock solution prepared in a suitable solvent, e.g., DMSO or sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 4-PBA-d5 in complete medium. Based on studies with 4-PBA, a starting concentration range of 1 µM to 10 mM is recommended for initial dose-response experiments.[13][14] Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of 4-PBA-d5. Include a vehicle control (medium with the same concentration of solvent used to dissolve 4-PBA-d5).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of 4-PBA-d5 that inhibits cell proliferation by 50%).
Protocol 2: In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of 4-PBA-d5 in a xenograft mouse model. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
4-PBA-d5
-
Vehicle for administration (e.g., saline, PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer 4-PBA-d5 via a suitable route, such as oral gavage or intraperitoneal injection. Based on in vivo studies with 4-PBA, a starting dose of 100-500 mg/kg/day could be considered.[15] The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy of 4-PBA-d5.
Mandatory Visualization
Signaling Pathways
Below are diagrams of key signaling pathways affected by 4-PBA, generated using Graphviz (DOT language).
Caption: 4-PBA-d5 inhibits HDAC, leading to histone acetylation and activation of tumor suppressor genes.
Caption: 4-PBA-d5 alleviates ER stress, thereby inhibiting the pro-apoptotic CHOP pathway.
Caption: 4-PBA-d5 can modulate the Wnt/β-catenin signaling pathway, impacting cell proliferation.
Experimental Workflow
Caption: Workflow for in vitro cell proliferation (MTT) assay with 4-PBA-d5.
Conclusion
4-PBA-d5 presents a promising avenue for cancer research, potentially offering enhanced therapeutic efficacy compared to its non-deuterated counterpart. While further studies are needed to fully elucidate its specific activity and optimal usage, the protocols and information provided in this guide offer a solid foundation for researchers to begin exploring the potential of 4-PBA-d5 in their cancer and cell proliferation studies. Careful optimization of experimental conditions, particularly concentration and incubation times, will be crucial for obtaining robust and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 12. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step method for measuring 4-PBA absorption in vitro using its deuterated form
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Phenylbutyric acid (4-PBA) is a chemical chaperone known to alleviate endoplasmic reticulum (ER) stress, a cellular condition implicated in various diseases.[1] Understanding the rate and extent of its absorption at the cellular level is crucial for determining its therapeutic potential. This document provides a detailed methodology for measuring the in vitro absorption of 4-PBA using a deuterated version of the molecule (e.g., 4-PBA-d9) in a Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[2][3][4] Quantification is achieved via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), a sensitive and specific analytical technique.[4][5]
Core Signaling Pathway: The Unfolded Protein Response (UPR)
4-PBA's mechanism of action is closely linked to the Unfolded Protein Response (UPR). When unfolded or misfolded proteins accumulate in the ER, a state known as ER stress, the UPR is activated. This response is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[6] 4-PBA helps to mitigate ER stress, thereby influencing these signaling cascades.[7]
Caption: The Unfolded Protein Response (UPR) signaling pathway activated during ER stress.
Experimental Workflow
The overall experimental process involves culturing Caco-2 cells on permeable supports, performing the transport experiment with deuterated 4-PBA, collecting samples, and analyzing them by LC-HRMS to determine the rate of absorption.
Caption: Workflow for measuring 4-PBA-d9 absorption across a Caco-2 cell monolayer.
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells onto permeable polycarbonate membrane Transwell® inserts (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Add 0.5 mL of cell suspension to the apical (upper) chamber and 1.5 mL of culture medium to the basolateral (lower) chamber.
-
-
Monolayer Differentiation:
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter (e.g., Millicell® ERS-2).
-
Equilibrate the cells in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) for 30 minutes at 37°C before measurement.
-
Monolayers are considered suitable for transport studies when TEER values are greater than 300 Ω·cm².[9]
-
Protocol 2: 4-PBA-d9 Transport (Absorption) Assay
-
Preparation of Dosing Solution:
-
Transport Experiment (Apical to Basolateral):
-
Carefully remove the culture medium from the apical and basolateral chambers.
-
Wash the monolayer twice with pre-warmed transport buffer.
-
Add 1.5 mL of fresh transport buffer to the basolateral (receiver) chamber.
-
Initiate the transport by adding 0.5 mL of the 4-PBA-d9 dosing solution to the apical (donor) chamber.
-
Incubate the plate at 37°C on an orbital shaker (50 rpm) to reduce unstirred water layer effects.[2]
-
-
Sample Collection:
-
At designated time points (e.g., 30, 60, 90, and 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber. Replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the experiment (120 minutes), collect a final sample from the apical chamber.
-
Store all samples at -80°C until analysis.
-
Protocol 3: Sample Preparation and LC-HRMS Analysis
-
Sample Preparation:
-
Thaw collected samples.
-
To 100 µL of each sample, add 10 µL of an internal standard solution (non-deuterated 4-PBA at a known concentration, e.g., 1 µM).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-HRMS analysis.
-
-
LC-HRMS Conditions (Adapted from[12]):
-
LC System: Ultimate 3000 system or equivalent.
-
Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.300 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Q-Exactive Plus Orbitrap or equivalent.
-
Ionization Mode: Heated Electrospray Ionization (HESI), Negative Mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target m/z values of 4-PBA-d9 and 4-PBA.
-
Data Presentation and Analysis
Calculating Apparent Permeability (Papp)
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt: The steady-state flux; the rate of appearance of 4-PBA-d9 in the receiver (basolateral) chamber (µmol/s). This is the slope of the cumulative amount transported versus time curve.
-
A: The surface area of the membrane insert (e.g., 1.12 cm²).
-
C₀: The initial concentration of 4-PBA-d9 in the donor (apical) chamber (µmol/mL).
Data Summary Tables
Table 1: Experimental Parameters
| Parameter | Value |
| Cell Line | Caco-2 |
| Seeding Density | 6 x 10⁴ cells/cm² |
| Culture Duration | 21 days |
| Apical Volume | 0.5 mL |
| Basolateral Volume | 1.5 mL |
| Test Article | 4-PBA-d9 |
| Initial Concentration (C₀) | 1000 µM |
| Internal Standard | 4-PBA (non-deuterated) |
| Incubation Temperature | 37°C |
| Assay Duration | 120 minutes |
Table 2: Representative Permeability Data
This table provides a framework for presenting results, including reference compounds to classify the permeability of 4-PBA.
| Compound | Initial Conc. (µM) | Papp (x 10⁻⁶ cm/s) | Permeability Class |
| Atenolol (Low Permeability Control)[13] | 10 | < 1.0 | Low |
| Propranolol (High Permeability Control)[14] | 10 | > 10.0 | High |
| 4-PBA-d9 (Test Article) | 1000 | Calculated Value | To be determined |
Note: Papp values for control compounds are representative and should be determined concurrently with the test article under identical experimental conditions.
Table 3: LC-HRMS Parameters
| Analyte | Precursor Ion (m/z) | Ionization Mode |
| 4-PBA (Internal Standard) | 163.0764 | Negative |
| 4-PBA-d9 (Test Article) | 172.1329 | Negative |
References
- 1. researchgate.net [researchgate.net]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. researchgate.net [researchgate.net]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. 4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-PBA-d5 in Studying Drug Metabolism and Metabolite Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a drug used in the management of urea cycle disorders and is being investigated for its potential therapeutic effects in other conditions due to its activity as a histone deacetylase inhibitor and a chemical chaperone that can reduce endoplasmic reticulum (ER) stress.[1][2] Understanding its metabolism and accurately quantifying the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), providing high accuracy and precision. 4-PBA-d5, a deuterated analog of 4-PBA, serves as an ideal internal standard for such applications.
This document provides detailed application notes and protocols for the use of 4-PBA-d5 in drug metabolism and metabolite profiling studies of 4-PBA.
Principle of Application
In quantitative LC-MS/MS analysis, a known amount of a stable isotope-labeled compound, such as 4-PBA-d5, is added to biological samples as an internal standard (IS).[3] The IS co-elutes with the unlabeled analyte (4-PBA) but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the IS, precise and accurate quantification can be achieved, as the IS compensates for variations in sample preparation, injection volume, and ionization efficiency.[4]
Application Notes
1. Internal Standard for Quantitative Bioanalysis:
4-PBA-d5 is primarily used as an internal standard for the accurate quantification of 4-PBA and its metabolites in various biological matrices, including plasma, urine, and tissue homogenates.[4][5] Its chemical and physical properties are nearly identical to unlabeled 4-PBA, ensuring similar behavior during sample extraction and chromatographic separation.
2. Metabolite Identification and Profiling:
By administering 4-PBA to a test system and using 4-PBA-d5 as an internal standard in the subsequent analysis, researchers can confidently identify and quantify known and unknown metabolites. The deuterated standard helps to distinguish true metabolites from matrix interferences. The primary metabolic pathway of 4-PBA involves its conversion to phenylacetic acid (PAA), which is then conjugated with glutamine to form phenylacetylglutamine (PAGN) before excretion in the urine.[6][7]
3. Pharmacokinetic (PK) Studies:
Accurate concentration measurements enabled by 4-PBA-d5 are essential for determining key PK parameters of 4-PBA, such as absorption, distribution, metabolism, and excretion (ADME). This data is critical for dose selection and understanding the drug's behavior in vivo.[5]
Experimental Protocols
Protocol 1: Quantification of 4-PBA and Phenylacetic Acid (PAA) in Human Plasma using LC-MS/MS with 4-PBA-d5 as an Internal Standard
This protocol is adapted from a validated method for the simultaneous determination of 4-PBA and its major metabolite, PAA.
1. Materials and Reagents:
-
4-PBA and Phenylacetic acid (PAA) reference standards
-
4-PBA-d5 (or a suitable deuterated analog like d11-PBA) and d7-PAA as internal standards
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-PBA, PAA, 4-PBA-d5, and d7-PAA in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions of 4-PBA and PAA with 50% methanol to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the 4-PBA-d5 and d7-PAA primary stock solutions with 50% methanol to achieve a final concentration (e.g., 1 µg/mL).
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-PBA: m/z 163.1 → 119.1
-
4-PBA-d5: m/z 168.1 → 124.1 (example, depends on deuteration pattern)
-
PAA: m/z 135.1 → 91.1
-
d7-PAA: m/z 142.1 → 98.1
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of 4-PBA and PAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Example LC-MS/MS Method Validation Parameters for 4-PBA and PAA Quantification
| Parameter | 4-PBA | PAA |
| Linearity Range | 0.8 - 500 µg/mL | 0.8 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL | 0.8 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.2 µg/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
Data presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 2: Example Tissue Distribution of 4-PBA and PAA in Mice
| Tissue | 4-PBA (µg/g) at 15 min | PAA (µg/g) at 45 min |
| Plasma | 250.5 ± 30.2 | 150.8 ± 20.1 |
| Liver | 15.2 ± 2.5 | 25.6 ± 3.8 |
| Kidney | 18.9 ± 3.1 | 18.2 ± 2.9 |
| Heart | 8.5 ± 1.5 | 10.1 ± 1.8 |
| Lung | 5.1 ± 0.9 | 6.5 ± 1.2 |
| Muscle | 6.8 ± 1.2 | 8.9 ± 1.5 |
This table presents hypothetical data for illustrative purposes, based on trends observed in published studies.[5]
Mandatory Visualizations
References
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-phenylbutyric acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of 4-Phenylbutyric acid-d5 in mass spectrometry
This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity with 4-Phenylbutyric acid-d5 (4-PBA-d5) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for 4-PBA-d5?
Poor signal intensity for 4-PBA-d5 can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the sample itself, the liquid chromatography (LC) separation, or the mass spectrometer (MS) settings. Common problems include inefficient ionization, ion suppression from matrix components, suboptimal MS parameters, and issues with the chromatographic separation.[1] It is also possible for the analyte to adsorb to container surfaces during sample preparation.[2]
Q2: Which ionization mode is best for 4-PBA-d5 analysis?
For acidic compounds like 4-Phenylbutyric acid, negative mode electrospray ionization (ESI) is typically preferred.[3][4] In this mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is then detected by the mass spectrometer. A study on the quantification of 4-PBA in cell culture media successfully utilized ESI in negative mode.[3] While Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects, ESI is generally the first choice for such analytes.[5]
Q3: How can I optimize the mass spectrometer parameters for 4-PBA-d5?
Optimizing MS parameters is crucial for achieving good signal intensity.[6][7] This involves tuning the instrument for the specific mass-to-charge ratio (m/z) of 4-PBA-d5. Key parameters to optimize include:
-
Ion Source Parameters: Adjust the spray voltage, sheath and auxiliary gas flow rates, and capillary and vaporizer temperatures to ensure efficient desolvation and ionization.[8][9]
-
Collision Energy: In tandem MS (MS/MS), the collision energy for fragmentation of the precursor ion should be optimized to produce a stable and intense product ion.
-
Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide significantly better sensitivity than a full scan. One study found that SIM provided a higher signal-to-noise ratio for 4-PBA compared to Parallel Reaction Monitoring (PRM).[2]
Q4: What are matrix effects and how can they be minimized for 4-PBA-d5 analysis?
Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[10] This can either suppress or enhance the signal of the analyte, leading to inaccurate quantification.[11] Biological samples like plasma or cell culture media are complex and prone to causing matrix effects.[5][11]
To minimize matrix effects:
-
Improve Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components.
-
Chromatographic Separation: Optimize the LC method to separate 4-PBA-d5 from co-eluting matrix components.
-
Dilution: A simple stepwise dilution of the sample can often mitigate matrix effects.[5]
-
Internal Standards: Using a stable isotope-labeled internal standard, like a different deuterated version of 4-PBA if available, can help compensate for matrix effects.
Q5: Could the poor signal be due to my LC method?
Yes, the liquid chromatography setup can significantly impact signal intensity.[12]
-
Column Choice: A C18 column is a common starting point, but for compounds with phenyl rings like 4-PBA, a phenyl-based stationary phase might provide better separation and peak shape.[2]
-
Mobile Phase: The pH of the mobile phase can affect the ionization of 4-PBA.[13] Adding a small amount of a modifier like formic acid to the mobile phase is common for reversed-phase chromatography of acidic compounds.[3]
-
Peak Shape: Poor peak shape, such as tailing or broadening, can decrease the peak height and thus the apparent signal intensity.[1][12] This can be caused by column contamination, inappropriate injection solvent, or secondary interactions with the column.[12]
Q6: Is derivatization a viable option to improve the signal intensity of 4-PBA-d5?
Derivatization can be an effective strategy to improve the ionization efficiency and, consequently, the signal intensity of analytes that are otherwise difficult to detect.[14][15] For carboxylic acids, derivatization can be used to introduce a more readily ionizable group.[14] While this adds an extra step to the sample preparation, the potential for a significant increase in signal-to-noise ratio can be beneficial, especially for low-concentration samples.[15]
Troubleshooting Workflow
If you are experiencing a poor or no signal for 4-PBA-d5, follow this systematic troubleshooting workflow to identify the root cause.
Caption: A stepwise workflow for troubleshooting poor signal intensity of 4-PBA-d5.
Experimental Protocols
Protocol 1: Basic LC-MS/MS Method for 4-PBA-d5
This protocol provides a starting point for the analysis of 4-PBA-d5. Optimization will likely be required for your specific instrument and sample matrix.
-
Liquid Chromatography:
-
Column: C18 or Phenyl-Hexyl, e.g., 100 x 2.1 mm, 2.6 µm particle size.[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.[3]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.[3]
-
-
Mass Spectrometry (Negative ESI Mode):
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for [4-PBA-d5 - H]⁻.
-
Product Ion (Q3): A stable fragment ion (requires optimization).
-
Ion Source Parameters:
-
Collision Energy: Optimize for the specific precursor-product transition.
-
Protocol 2: Assessment of Matrix Effects
This method helps determine if components in your sample matrix are suppressing or enhancing the 4-PBA-d5 signal.
-
Prepare three sets of samples:
-
Set A (Neat Solution): 4-PBA-d5 spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted/prepared according to your protocol, and then 4-PBA-d5 is added to the final extract.
-
Set C (Pre-Extraction Spike): 4-PBA-d5 is spiked into the blank matrix before the extraction/preparation protocol.
-
-
Analyze all samples using the optimized LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 . A value < 100% indicates ion suppression, while > 100% indicates enhancement.[11]
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100 .
-
References
- 1. zefsci.com [zefsci.com]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Liquid Chromatography Methods to Prevent 4-PBA-d5 Peak Tailing
Welcome to the technical support center for optimizing liquid chromatography (LC) methods involving 4-Phenylbutyric acid-d5 (4-PBA-d5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to 4-PBA-d5 peak tailing and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in liquid chromatography?
A1: In an ideal chromatographic separation, the analyte peak should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a drawn-out or sloping trailing edge.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the overall reliability of the analytical method.[3]
Q2: Why is my 4-PBA-d5 peak tailing?
A2: Peak tailing for acidic compounds like 4-PBA-d5 in reversed-phase liquid chromatography is often caused by secondary interactions between the analyte and the stationary phase.[3][4] The primary culprits are often residual silanol groups on the silica-based column packing material.[4][5] At a mobile phase pH above the pKa of 4-PBA-d5, the analyte becomes ionized and can interact with these silanol groups, leading to tailing.[3] Other potential causes include column degradation, sample overload, or issues with the mobile phase composition.[3]
Q3: How does mobile phase pH affect the peak shape of 4-PBA-d5?
A3: The pH of the mobile phase is a critical factor for achieving good peak shape for ionizable compounds like 4-PBA-d5.[1] To prevent peak tailing, the mobile phase pH should be kept below the pKa of 4-PBA-d5 (approximately 4.8). This ensures that the analyte remains in its protonated, less polar form, minimizing secondary interactions with the stationary phase.[3] Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is a common strategy to control the pH and improve peak symmetry.[5][6]
Q4: Can the choice of chromatography column influence peak tailing for 4-PBA-d5?
A4: Absolutely. While standard C18 columns are widely used, they can sometimes exhibit peak tailing with acidic compounds due to accessible silanol groups.[7] One study noted significant peak tailing for 4-PBA on a C18 column and achieved better resolution and peak shape by switching to a Pentafluorophenyl (PFP) stationary phase.[7] Using modern, high-purity silica columns with advanced end-capping can also significantly reduce silanol interactions and minimize peak tailing.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving 4-PBA-d5 peak tailing issues.
Initial Assessment
Before making significant changes to your method, it's essential to characterize the problem.
-
Calculate the Tailing Factor (Tf): Quantify the degree of tailing. A Tf value close to 1.0 is ideal, while values greater than 1.2 suggest significant tailing that needs to be addressed.[3]
-
Review Recent Changes: Have there been any recent changes to the method, such as a new batch of mobile phase, a new column, or different sample preparation procedures?
-
Observe Other Peaks: Are other peaks in the chromatogram also tailing? If all peaks are affected, it could indicate a system-wide issue like a column void or a blockage at the column inlet.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting 4-PBA-d5 peak tailing.
Caption: Troubleshooting workflow for 4-PBA-d5 peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol outlines the steps to optimize the mobile phase to mitigate peak tailing.
-
Preparation of Mobile Phase A (Aqueous):
-
To 1 L of HPLC-grade water, add 1.0 mL of formic acid (0.1% v/v).
-
Alternatively, trifluoroacetic acid (TFA) can be used at a concentration of 0.1% (v/v).[6]
-
Filter the mobile phase through a 0.22 µm filter.
-
-
Preparation of Mobile Phase B (Organic):
-
To 1 L of HPLC-grade acetonitrile or methanol, add 1.0 mL of formic acid (0.1% v/v).
-
Filter the mobile phase through a 0.22 µm filter.
-
-
LC Method Parameters:
-
Use a gradient or isocratic elution with the prepared mobile phases.
-
Ensure the initial mobile phase composition is appropriate for good retention of 4-PBA-d5.
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.
-
Protocol 2: Column Flushing and Regeneration
If column contamination is suspected, a thorough flushing procedure can restore performance.
-
Disconnect the column from the detector.
-
Flush with the following solvents in order, for at least 20 column volumes each:
-
Mobile phase without buffer salts (e.g., water/organic solvent mixture)
-
100% HPLC-grade water
-
100% Isopropanol
-
100% Methylene chloride (if compatible with your column)
-
100% Isopropanol
-
100% HPLC-grade water
-
Re-equilibrate with the initial mobile phase.
-
-
If performance does not improve, consider replacing the column. [3]
Data Presentation
The following tables summarize key parameters and their impact on 4-PBA-d5 peak shape.
Table 1: Effect of Mobile Phase Additive on Peak Tailing Factor
| Mobile Phase Additive | Concentration (% v/v) | Expected Tailing Factor (Tf) | Notes |
| None | 0 | > 1.5 | Significant tailing likely due to silanol interactions. |
| Formic Acid | 0.1 | 1.0 - 1.2 | Generally provides good peak shape and is MS-compatible.[5] |
| Trifluoroacetic Acid (TFA) | 0.1 | 1.0 - 1.2 | Effective for peak shape but can cause ion suppression in MS.[6] |
Table 2: Recommended Starting LC-MS/MS Method Parameters for 4-PBA-d5
Based on published methods for 4-PBA, the following are recommended starting conditions.[7][9][10]
| Parameter | Recommended Condition |
| Column | Luna® 3 µm PFP(2) 100 Å (100 x 2.0 mm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.300 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-10 µL |
| MS Detection | Negative Ion Mode |
Signaling Pathways and Experimental Workflows
While 4-PBA is known to act as a chemical chaperone and influence pathways like the unfolded protein response (UPR), this is related to its biological activity rather than the direct cause of peak tailing in a chromatography system. The relevant "pathway" for troubleshooting is the logical flow of the experiment and data analysis.
The following diagram illustrates a typical experimental workflow for method development and sample analysis involving 4-PBA-d5.
Caption: General experimental workflow for 4-PBA-d5 analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize matrix effects in 4-Phenylbutyric acid-d5 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of 4-Phenylbutyric acid-d5 (4-PBA-d5).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my 4-PBA-d5 quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of 4-PBA.[1] These effects are a significant concern in LC-MS/MS-based bioanalysis.
Q2: I am using 4-PBA-d5, a deuterated internal standard. Shouldn't this automatically correct for matrix effects?
A2: While stable isotope-labeled internal standards like 4-PBA-d5 are the gold standard for compensating for matrix effects, they may not always provide complete correction.[2] This is because the analyte and the deuterated internal standard can be affected differently by the matrix, a phenomenon known as "differential matrix effects." This can be caused by slight differences in chromatographic retention times between the labeled and unlabeled compounds.
Q3: What are the common sources of matrix effects in plasma or serum samples?
A3: The primary sources of matrix effects in plasma and serum are phospholipids from cell membranes, as well as salts, proteins, and other endogenous components. These molecules can co-elute with 4-PBA and interfere with its ionization.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[1]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in my results.
This is a common symptom of unaddressed matrix effects. The following steps can help you troubleshoot and mitigate this issue.
Step 1: Evaluate Your Sample Preparation Method
The choice of sample preparation is critical in minimizing matrix effects. Below is a comparison of common techniques.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other interfering substances, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases (an aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT by removing more interfering components. | Can be more time-consuming and may have lower analyte recovery if not optimized. |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the sample matrix by selective adsorption onto a solid sorbent, followed by elution. | Generally provides the cleanest extracts with the least matrix effects. Can concentrate the analyte. | More complex, time-consuming, and expensive. Method development can be challenging. |
Step 2: Optimize Chromatographic Conditions
Proper chromatographic separation is key to resolving 4-PBA from interfering matrix components.
-
Recommendation: Use a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide better separation for aromatic compounds like 4-PBA. A study on 4-PBA quantification found that a Luna® 3 µm PFP(2) column gave good resolution and peak shape.
-
Action: Adjust the mobile phase gradient to increase the separation between 4-PBA and any co-eluting interferences.
Step 3: Dilute the Sample
If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.
Issue 2: The peak for 4-PBA-d5 is not perfectly co-eluting with the 4-PBA peak.
This can lead to differential matrix effects.
-
Cause: A slight difference in the physicochemical properties between the deuterated and non-deuterated compound can cause a small shift in retention time.
-
Solution 1: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to try and achieve better co-elution.
-
Solution 2: If co-elution cannot be achieved, it is crucial to ensure that the retention time difference does not lead to one of the peaks falling into a region of significant ion suppression while the other does not. A post-column infusion experiment can help visualize these suppression zones.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) Method
This protocol is adapted from a validated method for the quantification of 4-PBA in cell culture media and is a good starting point for plasma samples.
Materials:
-
Plasma/serum sample
-
4-PBA-d5 internal standard (IS) working solution
-
Methanol, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Add 100 µL of the 4-PBA-d5 internal standard working solution.
-
Add 200 µL of cold methanol.
-
Vortex the mixture for at least 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Carefully transfer 200 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent in a centrifugal evaporator at 60 °C for approximately 35 minutes.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) - General Approach
This is a general protocol that should be optimized for your specific application.
Materials:
-
Plasma/serum sample
-
4-PBA-d5 internal standard (IS) working solution
-
An immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Acid or base for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Add the 4-PBA-d5 internal standard.
-
Adjust the pH of the sample to optimize the extraction of 4-PBA (acidic for an acidic drug).
-
Add the organic extraction solvent (e.g., 500 µL of ethyl acetate).
-
Vortex vigorously for 2-5 minutes to ensure efficient partitioning.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Conceptual Workflow
The specific SPE sorbent and protocol will need to be developed and optimized. For an acidic compound like 4-PBA, a mixed-mode anion exchange or a polymeric reversed-phase sorbent could be effective.
General Steps:
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the sorbent.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining 4-PBA.
-
Elution: Elute 4-PBA from the cartridge using a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
Visualizations
Caption: A generalized workflow for the quantification of 4-PBA-d5.
Caption: A decision tree for troubleshooting matrix effects.
References
Addressing the solubility challenges of 4-PBA-d5 in aqueous buffers for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of 4-PBA-d5 in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is 4-PBA-d5 and why is its solubility in aqueous buffers a concern?
A1: 4-PBA-d5 is a deuterated form of 4-phenylbutyric acid (4-PBA), a compound used in research as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][2][3] For in vitro assays, which are typically conducted in aqueous environments like cell culture media or phosphate-buffered saline (PBS), ensuring that 4-PBA-d5 is fully dissolved is critical for accurate and reproducible results. Poor solubility can lead to inconsistent compound concentration and potential precipitation, which can interfere with the experimental system.
Q2: What is the expected solubility of 4-PBA and its derivatives in common laboratory solvents?
A2: The solubility of 4-PBA and its sodium salt has been determined in various solvents. While specific data for 4-PBA-d5 is not extensively published, its solubility is expected to be very similar to that of 4-PBA. The sodium salt of 4-PBA exhibits better solubility in aqueous solutions.
Data Presentation: Solubility of 4-PBA and its Sodium Salt
| Compound | Solvent | Solubility |
| Sodium 4-Phenylbutyrate | PBS (pH 7.2) | ~5 mg/mL[4][5] |
| Sodium 4-Phenylbutyrate | Ethanol | ~10 mg/mL[4][5] |
| Sodium 4-Phenylbutyrate | DMSO | ~1.6 mg/mL[4][5] |
| Sodium 4-Phenylbutyrate | DMF | ~0.33 mg/mL[4][5] |
| 4-Phenylbutyric Acid | Water (40 °C) | 5.3 g/L[6] |
| 4-Phenylbutyric Acid | DMSO | 33 mg/mL[1] |
| 4-Phenylbutyric Acid | Ethanol | 33 mg/mL[1] |
| 4-Phenylbutyric Acid | Water | Insoluble[1] |
Q3: How does pH influence the solubility of 4-PBA-d5 in aqueous buffers?
A3: The pH of the aqueous buffer significantly impacts the solubility of 4-PBA-d5. As a weak acid, 4-PBA is more soluble in its deprotonated (salt) form, which is favored at a pH above its pKa. Therefore, increasing the pH of the buffer can enhance its solubility. Titrating the solution with a base like sodium hydroxide (NaOH) to create the sodium salt in situ is a common practice to improve dissolution in aqueous media.[7]
Q4: Can I prepare a concentrated stock solution of 4-PBA-d5 and if so, in what solvent and how should it be stored?
A4: Yes, preparing a concentrated stock solution is a standard and recommended practice. Organic solvents are typically used for this purpose.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices for creating high-concentration stock solutions.[1][4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][8] It is generally not recommended to store aqueous solutions of 4-PBA for more than one day.[4]
Troubleshooting Guide
Issue: My 4-PBA-d5 is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low pH of the buffer | The acidic form of 4-PBA has low aqueous solubility. Increase the pH of the buffer slightly. Alternatively, prepare the sodium salt of 4-PBA-d5 by adding an equimolar amount of NaOH.[7] |
| Concentration is too high | The desired concentration may exceed the solubility limit in the chosen aqueous buffer. Refer to the solubility table above. Prepare a higher concentration stock in an organic solvent and then dilute it into your aqueous buffer. |
| Insufficient mixing or temperature | The dissolution process may be slow. Gently warm the solution to 37-42°C and increase agitation to facilitate dissolution.[7] However, be mindful of the thermal stability of other components in your assay. |
Issue: I observe precipitation in my cell culture media after adding the 4-PBA-d5 stock solution.
| Potential Cause | Troubleshooting Step |
| High concentration of organic solvent | Adding a large volume of a concentrated organic stock solution can cause the compound to precipitate when it comes into contact with the aqueous media. Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture media is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity. |
| Interaction with media components | Components in complex media, such as proteins or salts, may interact with 4-PBA-d5 and reduce its solubility. Try pre-diluting the 4-PBA-d5 stock in a smaller volume of buffer before adding it to the final culture volume. |
| Temperature shock | Adding a cold stock solution to warm media can sometimes cause precipitation. Allow the stock solution to warm to room temperature before adding it to the pre-warmed media. |
Experimental Protocols
Protocol 1: Preparation of a 1 M 4-PBA Stock Solution in Water (as Sodium Salt)
-
Weigh out the required amount of 4-PBA powder.
-
Add a portion of high-purity water.
-
Slowly add an equimolar amount of 10 M NaOH solution while stirring to dissolve the 4-PBA and form the sodium salt.
-
Once fully dissolved, adjust the final volume with water to achieve a 1 M concentration.[9]
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Store at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Weigh out the desired amount of 4-PBA-d5 powder.
-
Add the appropriate volume of fresh, anhydrous DMSO or ethanol to achieve the target concentration (e.g., 200 mM).[1]
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot into single-use tubes and store at -20°C or -80°C.[8]
Protocol 3: Preparing Working Solutions for Cell Culture Experiments
-
Thaw a single aliquot of your concentrated 4-PBA-d5 stock solution (from Protocol 2).
-
Pre-warm your cell culture medium to 37°C.
-
Serially dilute the stock solution in the pre-warmed medium to achieve your final desired working concentration.
-
Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%) to prevent cellular toxicity.
-
Mix gently by inverting the tube or pipetting up and down before adding to your cells.
Signaling Pathways and Experimental Workflows
4-PBA is known to modulate several key cellular signaling pathways, primarily through its function as a chemical chaperone that reduces ER stress and as an HDAC inhibitor.
Caption: 4-PBA's dual mechanism of action in mitigating ER stress and inhibiting HDACs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 7. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutyric acid-d5 (4-PBA-d5; Benzenebutyric acid-d5) | Virus Protease | 64138-52-9 | Invivochem [invivochem.com]
- 9. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-PBA-d5 Extraction from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of 4-phenylbutyric acid-d5 (4-PBA-d5) from complex biological samples such as plasma and serum.
Troubleshooting Low Extraction Recovery of 4-PBA-d5
Low or inconsistent recovery of 4-PBA-d5, a commonly used internal standard, can compromise the accuracy and precision of bioanalytical methods. The following guide addresses common issues, their potential causes, and actionable solutions.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Improvement |
| Low Recovery with Protein Precipitation (PPT) | - Incomplete protein precipitation. - Co-precipitation of 4-PBA-d5 with proteins. - Suboptimal solvent-to-sample ratio. | - Use a higher volume of a cold organic solvent (e.g., acetonitrile or methanol)[1][2]. - Ensure thorough vortexing and allow for sufficient incubation time at a low temperature (e.g., -20°C)[1]. - Optimize the solvent-to-plasma ratio (typically 3:1 or 4:1 v/v)[2]. | Increase in recovery by 10-20% |
| Low Recovery with Liquid-Liquid Extraction (LLE) | - Incorrect pH of the aqueous phase. - Inappropriate extraction solvent. - Insufficient mixing or phase separation. - Emulsion formation. | - Adjust the sample pH to at least 2 units below the pKa of 4-PBA (pKa ≈ 4.8) to ensure it is in its neutral, more organic-soluble form[3][4][5]. - Select a water-immiscible organic solvent that efficiently solubilizes 4-PBA (e.g., ethyl acetate, methyl tert-butyl ether)[6]. - Increase vortexing time and ensure complete separation of aqueous and organic layers by adequate centrifugation. - To break emulsions, add a small amount of salt or a different organic solvent, or subject the sample to gentle warming or cooling. | Consistent recoveries of >80% |
| Low Recovery with Solid-Phase Extraction (SPE) | - Inappropriate sorbent selection. - Suboptimal pH during sample loading. - Inefficient washing or elution steps. - Sorbent drying out (for silica-based phases). | - For 4-PBA, a non-polar (e.g., C8, C18) or a polymeric reversed-phase sorbent is often effective[7][8][9]. - Acidify the sample before loading to ensure retention of the neutral form of 4-PBA[3][7]. - Optimize wash solvent to remove interferences without eluting 4-PBA-d5. Use a strong enough elution solvent to ensure complete recovery[10]. - Ensure the sorbent bed does not dry out between conditioning, loading, and washing steps for silica-based SPE cartridges[3]. | Achieve recoveries of >85-90% |
| High Variability in Recovery | - Inconsistent sample handling and processing. - Matrix effects affecting analyte ionization in LC-MS/MS analysis[11][12][13]. - Issues with the internal standard, such as degradation or incorrect concentration. | - Standardize all pipetting, vortexing, and incubation steps. - Employ a more rigorous cleanup method like SPE to minimize matrix components[14]. - Evaluate matrix effects by comparing analyte response in post-extraction spiked matrix versus neat solution[13]. - Ensure the stability of 4-PBA-d5 in the sample and processing solutions. Verify the concentration and purity of the internal standard stock solution. | RSD <15% |
Quantitative Comparison of Extraction Methods for 4-PBA-d5
The choice of extraction method can significantly impact recovery and data quality. Below is a summary of typical performance metrics for the most common techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 80-95% (can be lower with strong protein binding)[15] | 75-90% | >85% |
| Reproducibility (RSD) | <15% | <15% | <10% |
| Sample Cleanliness | Low (high matrix effects) | Moderate | High (low matrix effects) |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low | High |
| Method Development Time | Short | Moderate | Long |
Frequently Asked Questions (FAQs)
Q1: My 4-PBA-d5 recovery is consistently low even after optimizing my protein precipitation protocol. What should I do?
A1: If optimizing the solvent type, volume, and precipitation conditions doesn't improve recovery, it's possible that 4-PBA-d5 is strongly bound to plasma proteins or co-precipitating. Consider switching to a more robust extraction method like Solid-Phase Extraction (SPE), which can provide a cleaner extract and potentially higher recovery by disrupting protein binding during the extraction process.
Q2: I am observing significant ion suppression in my LC-MS/MS analysis after using protein precipitation. How can I mitigate this?
A2: Ion suppression is a common consequence of matrix effects, which are often pronounced with protein precipitation due to the limited sample cleanup[12][14]. To reduce ion suppression, you can:
-
Dilute the sample extract: This will dilute the interfering matrix components.
-
Optimize chromatography: Improve the separation of 4-PBA-d5 from co-eluting matrix components.
-
Switch to a cleaner extraction method: Liquid-liquid extraction or, more effectively, solid-phase extraction will remove more of the interfering phospholipids and other matrix components[14].
Q3: During my liquid-liquid extraction, I'm struggling with the formation of an emulsion between the aqueous and organic layers. How can I resolve this?
A3: Emulsion formation can be a challenge in LLE. To break an emulsion, you can try the following:
-
Centrifuge at a higher speed or for a longer duration.
-
Add a small amount of saturated sodium chloride solution. This can increase the polarity of the aqueous phase and help force the separation.
-
Gently warm or cool the sample in a water bath.
-
Use a different organic solvent that may have less tendency to form emulsions with your sample matrix.
Q4: What is the optimal pH for extracting 4-PBA-d5 from plasma using LLE or SPE?
A4: 4-PBA has a pKa of approximately 4.78[16]. To ensure maximum recovery in a reversed-phase or non-polar extraction, the molecule should be in its neutral, protonated form. Therefore, you should acidify your sample to a pH of approximately 2.8 or lower (at least 2 pH units below the pKa) before loading it onto an SPE cartridge or performing an LLE with a non-polar solvent[3][5].
Q5: Can I use the same extraction method for both plasma and serum samples?
A5: Generally, yes. Plasma and serum are similar biological matrices. However, plasma contains anticoagulants and fibrinogen, which are absent in serum. While these differences may not significantly impact most extraction methods, it is best practice to validate the method for each specific matrix you intend to analyze to ensure there are no unforeseen matrix effects or differences in recovery[1].
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of cold (-20°C) acetonitrile containing the 4-PBA-d5 internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of the biological sample in a glass tube, add the 4-PBA-d5 internal standard.
-
Add 50 µL of 1M hydrochloric acid to acidify the sample to a pH below 3.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Pre-treatment: In a separate tube, mix 200 µL of the biological sample with the 4-PBA-d5 internal standard. Add 200 µL of 2% formic acid in water and vortex.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 4-PBA-d5 with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
Visualizations
Caption: Overall experimental workflow for 4-PBA-d5 extraction from biological samples.
Caption: Troubleshooting decision tree for low recovery of 4-PBA-d5.
References
- 1. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. news-medical.net [news-medical.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. promochrom.com [promochrom.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Overcoming isotopic exchange issues with 4-Phenylbutyric acid-d5 during sample prep
Welcome to the technical support center for 4-Phenylbutyric acid-d5 (4-PBA-d5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during sample preparation, with a specific focus on mitigating isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange is a process where an isotope in a labeled compound, such as deuterium (D) in 4-PBA-d5, is replaced by a protium (H) atom from the surrounding solvent or matrix. This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. For 4-PBA-d5, the deuterium atoms on the butyric acid chain, particularly those alpha to the carboxylic acid group, are most susceptible to exchange under certain pH and temperature conditions.
Q2: Which deuterium atoms on 4-PBA-d5 are most likely to undergo exchange?
The acidity of carbon-hydrogen bonds alpha to a carbonyl group makes these positions prone to enolization, which facilitates hydrogen-deuterium exchange.[1][2] Therefore, the deuterium atoms on the C2 and C3 positions of the butyric acid chain are the most likely to be exchanged. Deuterium atoms on the phenyl ring are generally stable and less likely to exchange during typical sample preparation procedures. To mitigate exchange risks, using an internal standard with deuterium labels on the stable phenyl ring, such as 4-PBA-d9, or a fully deuterated 4-PBA-d11 is recommended where available.[3][4]
Q3: What are the primary factors that promote isotopic exchange of 4-PBA-d5?
The primary drivers of isotopic exchange for deuterated carboxylic acids are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[1]
-
Temperature: Elevated temperatures can accelerate the rate of isotopic exchange.[5]
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons to exchange with deuterium.
Troubleshooting Guide: Isotopic Exchange Issues
If you suspect isotopic exchange is affecting your results, follow this troubleshooting guide.
Symptom: Inaccurate or inconsistent quantification of 4-Phenylbutyric acid.
This may manifest as poor accuracy, precision, or lot-to-lot variability in your quality control samples.
Troubleshooting Workflow
Caption: Troubleshooting logic for suspected isotopic exchange.
Quantitative Impact of Sample Preparation Conditions
| Parameter | Condition | Expected Impact on Isotopic Exchange | Recommendation |
| pH | < 4 | High risk of acid-catalyzed exchange | Maintain pH between 4 and 7 |
| 4 - 7 | Minimal risk of exchange | ||
| > 7 | High risk of base-catalyzed exchange | ||
| Temperature | 4°C | Minimal risk of exchange | Process samples at reduced temperatures |
| Room Temp (20-25°C) | Moderate risk of exchange | ||
| > 30°C | High risk of exchange | ||
| Solvent | Aprotic (e.g., Acetonitrile, Ethyl Acetate) | Low risk of exchange | Use aprotic solvents for extraction and reconstitution where possible |
| Protic (e.g., Water, Methanol) | Higher risk of exchange | ||
| Storage Time | < 4 hours post-extraction | Low risk of exchange | Analyze samples as soon as possible after preparation |
| > 24 hours post-extraction | Increased risk of exchange |
Recommended Experimental Protocol to Minimize Isotopic Exchange
This protocol provides a general framework for the extraction of 4-PBA from biological matrices (e.g., plasma, urine) using 4-PBA-d5 as an internal standard.
Experimental Workflow
Caption: Recommended sample preparation workflow.
Detailed Methodologies
-
Internal Standard Spiking:
-
Prepare a stock solution of 4-PBA-d5 in an aprotic solvent such as acetonitrile.
-
Spike the biological sample with the internal standard solution.
-
-
Sample Acidification:
-
To ensure 4-PBA is in its protonated form for efficient extraction, acidify the sample to a pH between 4 and 5.
-
Use a mild acid, such as formic acid or acetic acid, to avoid harsh acidic conditions that could promote exchange.
-
-
Liquid-Liquid Extraction (LLE):
-
Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex thoroughly to ensure efficient partitioning of 4-PBA into the organic layer.
-
Perform this step at a reduced temperature (e.g., on an ice bath) to minimize any potential for exchange.
-
Centrifuge at 4°C to achieve phase separation.
-
-
Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at or below room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in the initial mobile phase for your LC-MS/MS analysis.
-
If possible, use a mobile phase with a lower percentage of aqueous/protic solvent to minimize the risk of back-exchange.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS as soon as possible after preparation. If storage is necessary, keep the reconstituted samples at 4°C or lower.
-
By carefully controlling the pH, temperature, and solvent exposure during sample preparation, the risk of isotopic exchange of this compound can be significantly minimized, leading to more accurate and reliable quantitative results.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.au.dk [pure.au.dk]
Optimizing injection volume and concentration of 4-PBA-d5 for LC-HRMS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenylbutyric acid-d5 (4-PBA-d5) in Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of injection volume and concentration of 4-PBA-d5 as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for 4-PBA-d5 | Column Overload: Injecting too high a concentration or volume of the internal standard. | Systematically reduce the injection volume and/or dilute the 4-PBA-d5 stock solution. It is recommended that the injection volume not exceed 1-2% of the total column volume as a general rule. |
| Inappropriate Solvent for Sample Dilution: The solvent used to dissolve the 4-PBA-d5 and the sample may be too strong or too weak compared to the mobile phase, causing peak distortion. | Ensure the sample solvent is as close in composition as possible to the initial mobile phase conditions. | |
| Column Chemistry Issues: 4-PBA is an acidic compound, and interactions with the stationary phase can lead to peak tailing. A C18 column might show peak tailing for 4-PBA.[1] | Consider using a phenyl-based stationary phase, which can offer better peak shape for aromatic compounds like 4-PBA.[1] | |
| High Variability in 4-PBA-d5 Signal Intensity | Matrix Effects: Components in the sample matrix (e.g., plasma, cell culture media) can suppress or enhance the ionization of 4-PBA-d5.[2] | Method 1: Dilution: Dilute the sample to reduce the concentration of interfering matrix components. Method 2: Improved Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. |
| Inconsistent Injection Volume: Issues with the autosampler can lead to variable injection volumes. | Perform an autosampler calibration and maintenance. Ensure there are no air bubbles in the sample syringe. | |
| Chromatographic Separation of 4-PBA and 4-PBA-d5 | Isotope Effect: The deuterium atoms in 4-PBA-d5 can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[3] | Optimize Chromatography: Adjust the gradient profile or mobile phase composition to ensure co-elution of the analyte and the internal standard. Complete co-elution is crucial for accurate correction of matrix effects.[3] |
| High Organic Content in Mobile Phase: A high percentage of organic solvent can sometimes exacerbate the separation of deuterated and non-deuterated compounds. | Experiment with a shallower gradient or a lower initial organic percentage in the mobile phase. | |
| Low 4-PBA-d5 Signal Intensity (Poor Sensitivity) | Suboptimal Ionization: The source parameters on the mass spectrometer may not be optimized for 4-PBA. | Perform a thorough source parameter optimization (e.g., capillary voltage, gas flows, and temperatures) by infusing a solution of 4-PBA-d5. 4-PBA is often analyzed in negative ion mode.[1][4] |
| Low Concentration: The concentration of the 4-PBA-d5 spiking solution may be too low. | Prepare a more concentrated stock solution of 4-PBA-d5. The final concentration in the sample should be sufficient to provide a robust signal, typically in the mid-range of the analyte's expected concentration. |
Frequently Asked Questions (FAQs)
1. What is the ideal injection volume for my LC-HRMS analysis of 4-PBA-d5?
There is no single "ideal" injection volume, as it depends on your column dimensions and the concentration of your sample. A good starting point is to keep the injection volume between 1-2% of the total column volume to avoid band broadening and peak distortion. For example, for a common UHPLC column with dimensions of 50 x 2.1 mm, the recommended injection volume would be in the range of 1.2 to 2.4 µL. It is crucial to perform an injection volume loading study to determine the optimal volume for your specific application.
2. How do I determine the optimal concentration of my 4-PBA-d5 internal standard?
The concentration of the internal standard should be consistent across all samples, including calibrators and quality controls. The goal is to have a concentration that provides a strong, reproducible signal without saturating the detector. A common practice is to use a concentration that is in the mid-range of the calibration curve for the unlabeled 4-PBA.
3. Why is my deuterated internal standard (4-PBA-d5) not perfectly co-eluting with my analyte (4-PBA)?
This is likely due to the kinetic isotope effect, where the heavier deuterium atoms can cause a slight change in the physicochemical properties of the molecule, leading to a small difference in retention time.[3] While often negligible, this can be more pronounced in certain chromatographic conditions. To minimize this, you can adjust your chromatographic method, such as using a shallower gradient or a different stationary phase.
4. Can I use a non-deuterated analogue as an internal standard for 4-PBA analysis?
Yes, it is possible. For instance, 4-(4-Nitrophenyl)-Butyric Acid has been used as an internal standard for 4-PBA quantification.[1][5] However, stable isotope-labeled internal standards like 4-PBA-d5 are generally preferred because their chemical and physical properties are nearly identical to the analyte, which allows for more accurate correction of matrix effects and variability during sample preparation and analysis.[6][7]
5. What are the key mass spectrometry parameters to optimize for 4-PBA-d5?
For optimal sensitivity, it is important to tune the mass spectrometer specifically for 4-PBA. Key parameters to optimize include:
-
Ionization Mode: 4-PBA is typically analyzed in negative ion mode (ESI-).[1][4]
-
Capillary Voltage: Optimize for maximum signal intensity.
-
Source Temperature and Gas Flows: Adjust desolvation gas flow and temperature to ensure efficient solvent evaporation and ion formation.
-
Collision Energy (for MS/MS): If using tandem mass spectrometry, optimize the collision energy to obtain characteristic fragment ions.
Experimental Protocols
Protocol 1: Injection Volume Optimization
-
Prepare a Standard Solution: Prepare a solution containing a fixed concentration of 4-PBA and 4-PBA-d5 in the initial mobile phase.
-
Inject Increasing Volumes: Start with a small injection volume (e.g., 0.5 µL) and incrementally increase the volume (e.g., 1 µL, 2 µL, 5 µL, 10 µL).
-
Monitor Peak Shape and Response: Analyze the peak shape (asymmetry and width) and the response of both 4-PBA and 4-PBA-d5.
-
Determine the Optimal Volume: The optimal injection volume is the largest volume that can be injected without significant deterioration of the peak shape for the analyte.
Protocol 2: Internal Standard Concentration Optimization
-
Prepare a Series of Internal Standard Solutions: Prepare several solutions with a fixed concentration of 4-PBA and varying concentrations of 4-PBA-d5.
-
Spike into Matrix: Spike these solutions into a representative sample matrix (e.g., blank plasma).
-
Analyze the Samples: Inject a fixed volume of each sample and acquire the data.
-
Evaluate Signal Intensity and Reproducibility: Determine the 4-PBA-d5 concentration that provides a robust and reproducible signal without causing detector saturation. The relative standard deviation (RSD) of the peak area for replicate injections should be low (e.g., <15%).
Visualizations
Caption: Experimental workflow for LC-HRMS analysis using an internal standard.
Caption: Troubleshooting logic for poor peak shape in LC-HRMS.
References
- 1. mdpi.com [mdpi.com]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
Calibrating mass spectrometers using 4-Phenylbutyric acid-d5 for accurate quantification
Welcome to the technical support center for the use of 4-Phenylbutyric acid-d5 (4-PBA-d5) in mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification.
Troubleshooting Guides
This section addresses common issues encountered during the calibration of mass spectrometers and quantification of analytes using this compound.
Question: Why is there a significant difference in retention time between my unlabeled 4-Phenylbutyric acid (4-PBA) and the 4-PBA-d5 internal standard?
Answer: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon in liquid chromatography, often referred to as the "isotope effect". This can be caused by changes in the molecule's lipophilicity due to the replacement of hydrogen with deuterium.[1] If the shift is significant, it can lead to differential ionization suppression and affect the accuracy of your results.[1][2]
Troubleshooting Steps:
-
Optimize Chromatography: Adjust your gradient to ensure that both the analyte and the internal standard elute in a region with minimal matrix effects.
-
Check for Co-eluting Interferences: The presence of co-eluting matrix components can affect the ionization of the analyte and internal standard differently, especially if they are chromatographically separated.
-
Consider a Different Labeled Standard: If the issue persists, consider using a standard with a different number of deuterium labels or a ¹³C-labeled standard, which is less likely to exhibit a significant chromatographic shift.
Question: My calibration curve is non-linear at higher concentrations. What could be the cause?
Answer: Non-linearity in your calibration curve, particularly at higher concentrations, can stem from several factors when using a deuterated internal standard.
Troubleshooting Steps:
-
Isotopic Interference: At high concentrations of the unlabeled analyte, its naturally occurring isotopes (e.g., ¹³C) can contribute to the signal of the deuterated internal standard.[3][4] This "cross-talk" can artificially inflate the internal standard signal and lead to a non-linear response.[4] To mitigate this, you can try using a higher concentration of the internal standard or selecting a precursor ion for the internal standard that has minimal isotopic overlap with the analyte.[5]
-
Detector Saturation: The detector may be saturated at high analyte concentrations. Dilute your samples and standards to fall within the linear range of the detector.
-
Ionization Suppression: At high concentrations, the analyte can suppress its own ionization or the ionization of the internal standard. Ensure your sample preparation effectively removes matrix components that could contribute to this effect.
Question: I'm observing poor signal intensity or no signal at all for 4-PBA-d5. What should I check?
Answer: Poor signal intensity can be frustrating. Here are some common causes and solutions:
Troubleshooting Steps:
-
Sample Preparation and Storage: 4-PBA has been observed to adsorb to certain types of plasticware.[4] Use low-binding tubes and plates for your sample and standard preparations. Additionally, ensure proper storage of your 4-PBA-d5 stock solutions, typically at -20°C or below, to prevent degradation.[6]
-
Mass Spectrometer Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[2] This includes checking the ion source, mass analyzer, and detector settings.
-
Ionization Efficiency: The choice of ionization technique and source parameters can significantly impact signal intensity. Optimize your electrospray ionization (ESI) or other ionization source settings for 4-PBA.
-
Mobile Phase Composition: The pH of the mobile phase can affect the ionization efficiency of acidic compounds like 4-PBA. Ensure your mobile phase composition is appropriate for the chosen ionization mode (positive or negative).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: It is recommended to store this compound stock solutions at -20°C or below to ensure long-term stability.[6] Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.
Q2: Can deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A2: Deuterium exchange with hydrogen from protic solvents (like water or methanol) is a potential issue, especially under certain pH and temperature conditions.[1][7] This can lead to a decrease in the isotopic purity of the standard and affect quantification. It is crucial to use aprotic solvents for reconstitution and storage whenever possible and to minimize the time the standard is in a protic solvent before analysis.
Q3: How do I choose the right concentration for my 4-PBA-d5 internal standard?
A3: The concentration of the internal standard should be chosen carefully to be within the linear range of the assay and to minimize isotopic interference from the analyte.[3] A common practice is to use a concentration that is in the mid-range of the calibration curve.
Q4: What are the expected mass transitions for 4-PBA and 4-PBA-d5 in tandem mass spectrometry?
A4: The exact mass transitions will depend on the instrument and collision energy used. However, for 4-PBA (unlabeled), you would typically monitor the transition from the precursor ion (e.g., [M-H]⁻ in negative mode) to a characteristic product ion. For 4-PBA-d5, the precursor ion will be 5 Daltons higher than the unlabeled compound, and the product ions may also show a corresponding mass shift depending on the fragmentation pattern.
Experimental Protocols
Preparation of Standard Solutions and Calibration Curve
This protocol outlines the preparation of a calibration curve for the quantification of an analyte using this compound as the internal standard.
Materials:
-
4-Phenylbutyric acid (analyte)
-
This compound (internal standard)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Low-binding microcentrifuge tubes and plates
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 4-PBA in methanol.
-
Prepare a 1 mg/mL stock solution of 4-PBA-d5 in methanol.
-
Store stock solutions at -20°C.
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions of 4-PBA by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve the desired concentration range for your calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working internal standard solution of 4-PBA-d5 at a constant concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Calibration Curve Sample Preparation:
-
For each calibration point, mix a fixed volume of the corresponding 4-PBA working standard solution with a fixed volume of the 4-PBA-d5 working internal standard solution.
-
Add the appropriate matrix (e.g., plasma, cell culture media) to mimic the composition of your unknown samples.
-
Perform your sample extraction procedure.
-
-
LC-MS/MS Analysis:
-
Inject the extracted calibration samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for 4-PBA and one for 4-PBA-d5.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration point.
-
Plot the peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression to generate the calibration curve and determine the coefficient of determination (r²).
-
Quantitative Data Summary
The following tables provide example validation data for a 4-PBA quantification method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.38 - 24 µM[5][8][9][10] |
| Regression Model | 1/x weighted linear regression[8] |
| Coefficient of Determination (r²) | > 0.99[8] |
| Lower Limit of Quantification (LLOQ) | 0.38 µM[8] |
| Lower Limit of Detection (LLOD) | 0.19 µM[8] |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (%) |
| Low (LQC) | < 15%[5][8][9][10] | < 15%[5][8][9][10] | 85-115% |
| Medium (MQC) | < 15%[5][8][9][10] | < 15%[5][8][9][10] | 85-115% |
| High (HQC) | < 15%[5][8][9][10] | < 15%[5][8][9][10] | 85-115% |
Visualizations
Caption: General workflow for sample and standard preparation, LC-MS/MS analysis, and data processing.
Caption: A logical workflow for troubleshooting poor or absent signal for 4-PBA-d5.
References
- 1. waters.com [waters.com]
- 2. myadlm.org [myadlm.org]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Calibration of isotope ratio mass spectrometry working standard for 2H/1H ratio analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of 4-Phenylbutyric Acid (4-PBA) Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for 4-phenylbutyric acid (4-PBA) utilizing a deuterated internal standard, 4-Phenylbutyric acid-d5, against alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.
Performance Comparison of Analytical Methods for 4-PBA
The selection of an analytical method for the quantification of 4-PBA depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a validated LC-MS/MS method compared to representative High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
| Parameter | LC-MS/MS with 4-PBA-d5 | HPLC-UV | GC-MS (with derivatization) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL in plasma[1] | ~1-5 µg/mL | ~0.1-1 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated, but lower than LLOQ | ~0.5-2 µg/mL | ~0.05-0.5 µg/mL |
| Intra-day Precision (%RSD) | < 15%[1] | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 15%[1] | < 10% | < 15% |
| Accuracy (% Bias) | Within ±15%[1] | Within ±15% | Within ±15% |
| Recovery | > 81%[1] | > 80% | > 80% |
| Specificity/Selectivity | High (mass-based detection) | Moderate (chromatographic separation) | High (mass-based detection) |
| Sample Throughput | High | Moderate | Low to Moderate |
| Derivatization Required | No | No | Yes |
Experimental Protocols
Validated LC-MS/MS Method for 4-PBA using 4-Phenylbutyric acid-d11
This protocol is based on the validated method by Marahatta et al. (2012) for the analysis of 4-PBA in biological matrices, which utilized a deuterated internal standard (d11-PBA), a close analog to the requested d5 version.[1]
a. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (4-Phenylbutyric acid-d11).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium acetate in water : Acetonitrile (30:70, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-PBA: Precursor ion (m/z) 163.1 → Product ion (m/z) 119.1
-
4-PBA-d11: Precursor ion (m/z) 174.1 → Product ion (m/z) 124.1
-
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
Representative HPLC-UV Method for 4-PBA
This protocol is a representative method based on general principles of HPLC-UV analysis for organic acids.
a. Sample Preparation (Plasma)
-
To 500 µL of plasma, add 500 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Representative GC-MS Method for 4-PBA
This protocol outlines a general procedure for the analysis of acidic drugs like 4-PBA by GC-MS, which requires a derivatization step.
a. Sample Preparation and Derivatization (Urine)
-
To 1 mL of urine, add an internal standard and acidify with HCl.
-
Extract 4-PBA with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Add the derivatizing agent (e.g., 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 4-PBA.
-
Inject an aliquot into the GC-MS system.
b. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Ionization: Electron Impact (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 4-PBA derivative and the internal standard derivative.
Method Validation Workflow and Signaling Pathway Diagrams
To visually represent the key processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the validation of a bioanalytical LC-MS/MS method.
Caption: Simplified signaling pathway of 4-PBA as a chemical chaperone.
References
A Head-to-Head Battle of Internal Standards: 4-Phenylbutyric acid-d5 vs. C13-labeled 4-PBA
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the bioanalysis of 4-Phenylbutyric acid (4-PBA), the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of two commonly employed stable isotope-labeled internal standards: 4-Phenylbutyric acid-d5 (d5-4-PBA) and C13-labeled 4-PBA. This comparison is based on established principles of stable isotope dilution mass spectrometry, supported by data from analogous compounds, to help you make an informed decision for your analytical needs.
4-PBA is a histone deacetylase inhibitor and a chemical chaperone that has shown therapeutic potential in a variety of diseases by mitigating endoplasmic reticulum (ER) stress. Accurate quantification of 4-PBA in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the obtained data.
The Contenders: A Look at d5-4-PBA and C13-labeled 4-PBA
This compound (d5-4-PBA) is a deuterated analog of 4-PBA, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. Deuterium-labeled compounds are widely used as internal standards due to their relatively lower cost and commercial availability.
C13-labeled 4-PBA incorporates one or more heavy carbon-13 isotopes into its molecular structure. C13-labeled standards are often considered the "gold standard" for internal standards in mass spectrometry due to their ideal physicochemical properties.
Performance Comparison: Theoretical and Practical Considerations
| Performance Parameter | This compound (d5-4-PBA) | C13-labeled 4-PBA | Rationale & Supporting Evidence |
| Co-elution with Analyte | May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled 4-PBA in reversed-phase chromatography. | Co-elutes perfectly with the unlabeled 4-PBA. | The substitution of hydrogen with the larger deuterium atom can lead to subtle changes in the physicochemical properties of the molecule, resulting in a slight difference in chromatographic behavior. C13-labeling does not significantly alter the molecule's properties, ensuring identical chromatographic retention. |
| Isotopic Stability | Generally stable, but there is a theoretical, albeit low, risk of back-exchange of deuterium with protons, especially at non-aromatic positions or under certain pH conditions. | Extremely stable with no risk of isotopic exchange. | The carbon-carbon bonds are not susceptible to exchange under typical bioanalytical conditions. |
| Matrix Effect Compensation | Good, but can be compromised if there is a significant chromatographic shift, as the internal standard and analyte would be eluting into regions of the chromatogram with potentially different levels of ion suppression or enhancement. | Excellent and reliable, as the co-elution ensures that both the analyte and the internal standard experience the exact same matrix effects at the same time. | Identical retention times are crucial for accurate compensation of matrix effects, which can be highly variable across a chromatographic run. |
| Accuracy and Precision | Generally provides good accuracy and precision. However, in cases of significant matrix effects and chromatographic shift, the accuracy can be negatively impacted. | Offers the highest level of accuracy and precision due to the ideal co-elution and isotopic stability. | By perfectly mimicking the behavior of the analyte, C13-labeled standards provide the most reliable correction for analytical variability. |
| Cost and Availability | Generally more affordable and widely available from various chemical suppliers. | Typically more expensive and may have more limited availability due to a more complex synthesis process. | The cost of synthesis for C13-labeled compounds is generally higher than for deuterated compounds. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of 4-PBA in a biological matrix (e.g., cell culture media or plasma) using a stable isotope-labeled internal standard. This protocol can be adapted for use with either d5-4-PBA or C13-labeled 4-PBA.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma, cell culture supernatant), add 10 µL of the internal standard working solution (d5-4-PBA or C13-labeled 4-PBA at a concentration of 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-PBA from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-PBA: Precursor ion (m/z) -> Product ion (m/z)
-
d5-4-PBA: Precursor ion (m/z) -> Product ion (m/z)
-
C13-labeled 4-PBA: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for each transition.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: 4-PBA's role in mitigating ER stress.
Caption: Bioanalytical workflow for 4-PBA.
Conclusion and Recommendation
Both this compound and C13-labeled 4-PBA are suitable internal standards for the quantification of 4-PBA. The choice between them often comes down to a balance between cost and the desired level of analytical rigor.
-
For routine analyses and high-throughput screening where cost is a significant factor, this compound is a viable and effective option. Researchers should, however, be mindful of potential chromatographic shifts and validate their method thoroughly to ensure that matrix effects do not compromise data accuracy.
-
For pivotal studies, such as those supporting regulatory submissions, where the utmost accuracy and precision are required, C13-labeled 4-PBA is the superior choice. Its identical chromatographic behavior to the native analyte provides the most robust correction for matrix effects and other sources of analytical variability, leading to the most reliable and defensible data.
Ultimately, the selection of the internal standard should be based on a thorough evaluation of the specific requirements of the study, including the complexity of the biological matrix, the required level of accuracy, and budgetary constraints.
Comparative Analysis of 4-PBA and 4-PBA-d5 on Histone Acetylation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-phenylbutyrate (4-PBA) and its deuterated analog, 4-PBA-d5, with a focus on their effects on histone acetylation. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to support further research and development in this area.
Introduction
4-phenylbutyrate (4-PBA) is a well-established histone deacetylase (HDAC) inhibitor that has been investigated for its therapeutic potential in a variety of diseases, including cancer and genetic disorders.[1][2][3] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This hyperacetylation alters chromatin structure and gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4] The deuterated analog of 4-PBA, 4-PBA-d5, is primarily utilized as an internal standard for quantitative analysis in mass spectrometry-based assays.[5] To date, there is a significant lack of publicly available data from direct comparative studies on the biological effects of 4-PBA-d5, specifically concerning its impact on histone acetylation. This guide therefore focuses on the established effects of 4-PBA while highlighting the current knowledge gap regarding its deuterated counterpart.
Data Presentation: Quantitative Effects on Histone Acetylation
The following tables summarize the quantitative data available for 4-PBA's effect on histone acetylation. Due to the absence of published studies on the biological activity of 4-PBA-d5 in this context, the corresponding data for this compound are not available.
Table 1: In Vitro Efficacy of 4-PBA on HDAC Inhibition and Cell Viability
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 4-PBA | LN-229 (Glioblastoma) | HDAC Activity Assay | IC50 | 1.21 mM | [6] |
| 4-PBA | LN-18 (Glioblastoma) | HDAC Activity Assay | IC50 | 1.92 mM | [6] |
| 4-PBA | MGC-803, BGC-823 (Gastric Cancer) | Western Blot | Histone H3 Acetylation | Increased | [7] |
| 4-PBA | C2C12 (Myotubes) | Western Blot | Histone H3 Acetylation | Increased | [8] |
| 4-PBA-d5 | Not Available | Not Available | Not Available | Not Available |
Table 2: Effects of 4-PBA on Histone Acetylation at Specific Gene Promoters
| Compound | Cell Line | Gene Promoter | Histone Mark | Method | Effect | Reference |
| 4-PBA | MGC-803, BGC-823 | IL-8 | Acetyl-Histone H3 (H3ac) | ChIP | Increased binding | [7] |
| 4-PBA | C2C12 | GLUT4 (MEF2 binding site) | Acetyl-Histone H3 (H3ac) | ChIP | Hyperacetylation | [8] |
| 4-PBA-d5 | Not Available | Not Available | Not Available | Not Available | Not Available |
Signaling Pathway and Experimental Workflow
Histone Deacetylase Inhibition by 4-PBA
4-PBA acts as a pan-HDAC inhibitor, meaning it non-selectively inhibits the activity of multiple HDAC enzymes. By blocking HDACs, 4-PBA prevents the removal of acetyl groups from lysine residues on histone tails. This leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with the negatively charged DNA backbone. The resulting "relaxed" chromatin structure allows for greater accessibility of transcription factors to DNA, leading to altered gene expression.
Experimental Workflow for Assessing Histone Acetylation
The following diagram outlines a typical workflow for investigating the effects of compounds like 4-PBA on histone acetylation.
References
- 1. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone-deacetylase inhibitors: novel drugs for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Phenylbutyric acid increases GLUT4 gene expression through suppression of HDAC5 but not endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Bioequivalence of Deuterated and Non-Deuterated 4-Phenylbutyric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of deuterated and non-deuterated 4-phenylbutyric acid (4-PBA). While a direct bioequivalence study comparing the two has not been identified in publicly available literature, this document summarizes the known pharmacokinetic parameters of non-deuterated 4-PBA and discusses the potential impact of deuteration on its biological properties. Experimental protocols for key analyses and visualizations of relevant signaling pathways are included to support further research and development.
Executive Summary
4-Phenylbutyric acid is a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress modulator with therapeutic applications in urea cycle disorders, cancer, and other conditions.[1][2] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed to favorably alter the pharmacokinetic profiles of drugs.[3] It is hypothesized that deuteration of 4-PBA could lead to a longer half-life and enhanced therapeutic potency.[4] However, a lack of direct comparative studies necessitates a careful review of existing data for the non-deuterated form and an informed projection of the potential effects of deuteration.
Pharmacokinetic Data
No direct bioequivalence studies comparing deuterated and non-deuterated 4-PBA were identified. The following table summarizes pharmacokinetic parameters for non-deuterated 4-PBA, derived from studies on its prodrugs, sodium phenylbutyrate (NaPB) and glycerol phenylbutyrate. It is important to note that these values are not from a head-to-head comparison and are influenced by the specific formulations and study populations.
Table 1: Pharmacokinetic Parameters of Non-Deuterated 4-Phenylbutyric Acid (PBA) in Healthy Adults Following a Single Dose
| Parameter | Sodium Phenylbutyrate (NaPB) Arm | Combination Arm (NaPB + Sodium Benzoate) |
| Tmax (h) | Not specified | Not specified |
| Conjugation Efficacy (%) | 65 | 65 |
| Source(s) | [5] | [5] |
Note: This data is from a study comparing the efficacy of phenylbutyrate and benzoate on nitrogen excretion and does not provide standard pharmacokinetic parameters such as AUC and Cmax for PBA itself. The study focused on the efficiency of conjugation to form phenylacetylglutamine (PAGN).[5]
The Potential Impact of Deuteration
Deuteration can significantly alter the metabolic fate of a drug. By replacing hydrogen with deuterium at specific sites of metabolic activity, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism. This "kinetic isotope effect" can lead to:
-
Increased half-life: A reduced rate of metabolism can prolong the drug's presence in the body.
-
Increased exposure (AUC): A longer half-life and reduced clearance can lead to a greater overall exposure to the drug.
-
Reduced formation of metabolites: This can potentially decrease the formation of toxic metabolites or alter the overall safety and efficacy profile.
One study on a deuterated analogue of phenylbutyrate, 2,2,3,3-tetradeuterated PB (D4PB), hypothesized that this modification would result in a longer half-life, potentially translating into a more potent therapeutic agent.[4] However, this study did not provide in-vivo pharmacokinetic data to confirm this hypothesis.[4] Commercially available deuterated versions of 4-PBA, such as 4-PBA-d11, are available for research purposes, but published pharmacokinetic studies in humans or animals are currently lacking.[3]
Experimental Protocols
The following are generalized experimental protocols for assessing the pharmacokinetics and biological activity of 4-PBA, based on methodologies described in the cited literature.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of 4-PBA in plasma.
Methodology:
-
Subject Population: Healthy volunteers or the target patient population.
-
Drug Administration: Administration of a single oral dose of 4-PBA or its prodrug.
-
Blood Sampling: Collection of blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Sample Processing: Plasma is separated from whole blood by centrifugation.
-
Bioanalysis: Quantification of 4-PBA and its metabolites in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[1]
-
Pharmacokinetic Modeling: Calculation of pharmacokinetic parameters from the plasma concentration-time data using appropriate software.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To assess the inhibitory activity of 4-PBA on HDAC enzymes.
Methodology:
-
Cell Culture: Culture of a relevant cell line (e.g., cancer cell line).
-
Treatment: Incubation of the cells with varying concentrations of 4-PBA.
-
Histone Extraction: Isolation of histone proteins from the cell nuclei.
-
Western Blot Analysis: Separation of histone proteins by SDS-PAGE, transfer to a membrane, and probing with antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) to determine the level of histone acetylation. An increase in acetylation indicates HDAC inhibition.
Endoplasmic Reticulum (ER) Stress Assay
Objective: To evaluate the effect of 4-PBA on ER stress.
Methodology:
-
Cell Culture and Treatment: Culture of a suitable cell line and induction of ER stress using an agent like tunicamycin or thapsigargin, with or without co-treatment with 4-PBA.
-
Western Blot Analysis: Analysis of the expression levels of ER stress markers such as GRP78 (BiP), CHOP, and phosphorylated eIF2α. A reduction in the expression of these markers in the presence of 4-PBA indicates mitigation of ER stress.
-
XBP1 Splicing Assay: Analysis of the splicing of XBP1 mRNA by RT-PCR, which is a hallmark of the activation of the IRE1 pathway of the unfolded protein response.
Signaling Pathways
The therapeutic effects of 4-phenylbutyric acid are attributed, in part, to its activity as a histone deacetylase (HDAC) inhibitor and its ability to alleviate endoplasmic reticulum (ER) stress.
Histone Deacetylase (HDAC) Inhibition Pathway
Caption: 4-PBA inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Endoplasmic Reticulum (ER) Stress Pathway
Caption: 4-PBA alleviates ER stress, promoting protein folding and cell survival.
Conclusion
While the deuteration of 4-phenylbutyric acid holds theoretical promise for improving its pharmacokinetic profile and therapeutic efficacy, a direct comparison with its non-deuterated counterpart is not yet possible due to the absence of published bioequivalence studies. The available data on non-deuterated 4-PBA provides a baseline for understanding its disposition in the body. Further research, including well-designed pharmacokinetic and bioequivalence studies, is crucial to quantitatively assess the impact of deuteration on 4-PBA and to determine its potential clinical advantages. The provided experimental protocols and pathway diagrams offer a framework for guiding such future investigations.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyrate enhances the cell surface expression and the transport capacity of wild-type and mutated bile salt export pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Cross-Validation of 4-Phenylbutyric Acid (4-PBA) Quantification Using LC-MS/MS and GC-MS with 4-PBA-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of 4-Phenylbutyric Acid
This guide provides a comprehensive cross-validation of two prominent analytical methods for the quantification of 4-Phenylbutyric Acid (4-PBA), a drug used in the treatment of urea cycle disorders and under investigation for other indications. The comparison focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both utilizing the deuterated internal standard 4-PBA-d5 for accurate and precise measurement in biological matrices. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs by presenting objective performance data and detailed experimental protocols.
Introduction to 4-PBA and the Imperative for Accurate Quantification
4-Phenylbutyric acid is a crucial therapeutic agent whose efficacy and safety are directly linked to its pharmacokinetic profile. Accurate and reliable quantification of 4-PBA in biological samples is therefore paramount for clinical monitoring, bioequivalence studies, and preclinical research. The use of a stable isotope-labeled internal standard, such as 4-PBA-d5, is the gold standard in bioanalytical method development, as it effectively compensates for variability in sample preparation and instrument response.[1]
This guide will delve into the specifics of two powerful analytical techniques, LC-MS/MS and GC-MS, providing a side-by-side comparison of their performance characteristics.
Methodology Comparison: LC-MS/MS vs. GC-MS
Both LC-MS/MS and GC-MS are highly sensitive and selective techniques suitable for the quantification of small molecules like 4-PBA in complex biological matrices. However, they differ significantly in their principles of separation and sample preparation requirements.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone of bioanalysis due to its applicability to a wide range of compounds without the need for derivatization, its high throughput capabilities, and its exceptional sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique that offers high chromatographic resolution. For non-volatile compounds like 4-PBA, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis.
The following sections provide a detailed breakdown of the experimental protocols and a summary of the quantitative performance data for each method.
Experimental Protocols
LC-MS/MS Method for 4-PBA Quantification
This protocol is based on established methods for the analysis of 4-PBA and its metabolites in biological fluids.[1]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or other biological matrix, add 300 µL of acetonitrile containing the internal standard, 4-PBA-d5.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM):
-
4-PBA: Precursor ion (m/z) 163.1 → Product ion (m/z) 119.1
-
4-PBA-d5: Precursor ion (m/z) 168.1 → Product ion (m/z) 124.1
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, gas flow, and temperature).
GC-MS Method for 4-PBA Quantification
This protocol outlines a general procedure for the GC-MS analysis of organic acids, adapted for 4-PBA. It necessitates a derivatization step to make the analyte volatile.[2][3][4][5][6]
1. Sample Preparation:
-
Liquid-Liquid Extraction: Acidify 100 µL of the biological sample with a suitable acid (e.g., HCl). Extract the 4-PBA and 4-PBA-d5 with an organic solvent like ethyl acetate.
-
Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.[2][5]
-
Incubation: Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
3. Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized 4-PBA from other matrix components.
-
Injection Mode: Splitless injection.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM):
-
Monitor characteristic ions of the derivatized 4-PBA and 4-PBA-d5. The specific ions will depend on the derivatizing agent used.
-
Quantitative Data Summary
The following tables summarize the typical validation parameters for the LC-MS/MS and a projected GC-MS method for the quantification of 4-PBA. The data for the LC-MS/MS method is derived from published literature, while the GC-MS data is based on typical performance characteristics for similar analytes, as a direct comparative study with 4-PBA-d5 was not found in the initial literature search.
Table 1: Comparison of Method Validation Parameters for 4-PBA Quantification
| Parameter | LC-MS/MS Method | Projected GC-MS Method |
| Linearity Range | 0.8 - 500 µg/mL[1] | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL[1] | ~1 µg/mL |
| Intra-day Precision (%RSD) | < 15%[1] | < 15% |
| Inter-day Precision (%RSD) | < 15%[1] | < 15% |
| Accuracy (% Bias) | Within ±15%[1] | Within ±15% |
| Recovery | > 81%[1] | > 80% |
Table 2: Detailed Intra- and Inter-day Precision and Accuracy for the LC-MS/MS Method [1]
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low | < 10% | < 12% | < 10% | < 10% |
| Medium | < 8% | < 10% | < 8% | < 8% |
| High | < 7% | < 9% | < 7% | < 7% |
Mandatory Visualizations
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for 4-PBA quantification using LC-MS/MS.
Caption: Workflow for 4-PBA quantification using GC-MS.
Discussion and Conclusion
Both LC-MS/MS and GC-MS are powerful techniques capable of providing accurate and precise quantification of 4-PBA in biological matrices when used with a deuterated internal standard like 4-PBA-d5.
The LC-MS/MS method offers the significant advantage of a simpler and faster sample preparation protocol, as it does not require a derivatization step. This leads to higher throughput, which is often a critical factor in clinical trial sample analysis and drug development timelines. The sensitivity of modern LC-MS/MS instruments is excellent, allowing for low limits of quantification.
The GC-MS method , while requiring a more involved sample preparation process due to the necessary derivatization, can offer excellent chromatographic resolution and is a very robust and reliable technique. For laboratories that may not have access to LC-MS/MS, a validated GC-MS method can be a viable and effective alternative.
Cross-validation between these two methods is essential if data from both techniques are to be used interchangeably within a study or across different studies.[7][8][9][10] The process of cross-validation ensures that any systematic bias between the two methods is identified and addressed, thereby ensuring the integrity and comparability of the bioanalytical data.
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. researchgate.net [researchgate.net]
Evaluating the impact of deuterium substitution on the therapeutic efficacy of 4-PBA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the impact of deuterium substitution on the therapeutic efficacy of 4-phenylbutyric acid (4-PBA). By replacing hydrogen atoms with their heavier isotope, deuterium, researchers are exploring novel avenues to enhance the pharmacological properties of this versatile drug. This document summarizes the available experimental data, details relevant methodologies, and visualizes the key signaling pathways involved, offering a valuable resource for those engaged in drug discovery and development.
Executive Summary
4-Phenylbutyric acid (4-PBA) is a well-established compound utilized as a chemical chaperone to mitigate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor. Its therapeutic potential is being investigated across a wide range of diseases, from cancer to neurodegenerative disorders. The strategic substitution of hydrogen with deuterium in the 4-PBA molecule has been shown to significantly enhance its therapeutic efficacy in preclinical models. A deuterated analog, 2,2,3,3-tetradeuterated phenylbutyrate (D4PB), has demonstrated superior potency in inducing apoptosis and inhibiting cell proliferation in cancer cells compared to its non-deuterated counterpart. This enhancement is attributed to the kinetic isotope effect, which can lead to a more favorable pharmacokinetic profile, including a potentially longer half-life. This guide delves into the comparative data, experimental protocols, and the underlying mechanisms of action of both 4-PBA and its deuterated analogs.
Data Presentation: 4-PBA vs. Deuterated 4-PBA (D4PB)
The following table summarizes the key comparative findings between 4-PBA and its deuterated analogue, D4PB, from a study on the HT-29 human colon cancer cell line.
| Parameter | 4-PBA | 2,2,3,3-tetradeuterated PB (D4PB) | Fold Change (D4PB vs. 4-PBA) | Reference |
| Induction of Apoptosis | Standard | Significantly Increased | - | [1] |
| Inhibition of Cell Proliferation | Standard | Significantly Increased | - | [1] |
| Effect on Cell Cycle | G2/M block | Slowing of S transit | - | [1] |
| HDAC Inhibition | Yes | Yes (similar to 4-PBA) | No significant difference noted | [1] |
Note: Quantitative fold-change data was not explicitly provided in the available literature, but the increase in efficacy for D4PB was reported as significant.
Experimental Protocols
In Vitro Cancer Cell Viability and Apoptosis Assay (Adapted from Clarke et al., 2002)
This protocol outlines the key steps for comparing the effects of 4-PBA and D4PB on cancer cell lines.
1. Cell Culture:
-
HT-29 human colon cancer cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Stock solutions of 4-PBA and D4PB are prepared in a suitable solvent (e.g., sterile water or DMSO) and diluted to the desired final concentrations in the culture medium.
-
The culture medium is replaced with the drug-containing medium, and cells are incubated for various time points (e.g., 24, 48, 72 hours).
3. Cell Viability Assay (MTT Assay):
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
5. Cell Cycle Analysis:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and treated with RNase A.
-
Propidium iodide is added to stain the cellular DNA.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Mechanisms of Action
4-PBA exerts its therapeutic effects through two primary mechanisms: the inhibition of endoplasmic reticulum (ER) stress and the inhibition of histone deacetylases (HDACs). Deuterium substitution is hypothesized to enhance these effects by altering the drug's pharmacokinetics, leading to more sustained activity.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
As a chemical chaperone, 4-PBA helps to alleviate ER stress by facilitating the proper folding of proteins. When misfolded proteins accumulate in the ER, a signaling network known as the Unfolded Protein Response (UPR) is activated. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. 4-PBA modulates the UPR by influencing key sensor proteins such as PERK, IRE1α, and ATF6.
Histone Deacetylase (HDAC) Inhibition
4-PBA also functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, 4-PBA promotes a more open chromatin state, allowing for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.
Experimental Workflow: Comparative Efficacy Study
The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of 4-PBA and its deuterated analogue.
Discussion and Future Directions
The available evidence strongly suggests that deuterium substitution can be a valuable strategy for enhancing the therapeutic efficacy of 4-PBA. The increased potency of D4PB in a cancer model highlights the potential for developing more effective treatments with potentially lower doses, which could, in turn, reduce off-target effects and improve patient compliance.
However, further research is critically needed to fully elucidate the benefits of deuterated 4-PBA. Specifically, future studies should focus on:
-
Comprehensive Pharmacokinetic Profiling: Detailed studies are required to quantify the impact of deuterium substitution on the absorption, distribution, metabolism, and excretion (ADME) of 4-PBA. This will provide a clearer understanding of the mechanisms behind the observed increase in efficacy.
-
Broadening the Scope of Efficacy Studies: Comparative studies in a wider range of disease models, including neurodegenerative and metabolic disorders, are necessary to determine the broader therapeutic potential of deuterated 4-PBA.
-
Exploring Different Deuteration Patterns: Investigating the effects of deuterium substitution at different positions on the 4-PBA molecule could lead to the development of analogues with further optimized properties.
References
Inter-Laboratory Study Preparedness: A Comparison Guide for 4-PBA Analysis Using Deuterated Internal Standards
This guide provides a comparative overview of analytical methods for the quantification of 4-phenylbutyric acid (4-PBA), a chemical chaperone used in the treatment of urea cycle disorders and under investigation for other conditions related to endoplasmic reticulum (ER) stress.[1][2][3] The focus is on the reproducibility of these methods, a critical factor for successful inter-laboratory studies. While a formal, multi-laboratory study on 4-PBA analysis using 4-PBA-d5 as an internal standard is not publicly available, this guide synthesizes data from published single-laboratory validation studies to highlight key performance characteristics and provide a framework for establishing inter-laboratory consistency.
The objective comparison of these methods is crucial for researchers, scientists, and drug development professionals to ensure data from different sites can be reliably compared and combined.[4] This document outlines a typical experimental protocol for 4-PBA analysis, presents comparative data on method performance, and illustrates the workflows and underlying biological pathways.
Comparative Performance of 4-PBA Analytical Methods
The following table summarizes the performance characteristics of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) methods for the quantification of 4-PBA. The data is extracted from independent, single-laboratory studies and provides an insight into the expected precision and accuracy of these methods. The use of a deuterated internal standard like 4-PBA-d5 is a common strategy to improve method robustness and is reflected in the high precision and accuracy reported.[2][5]
| Parameter | Method 1 (LC-HRMS)[1][6] | Method 2 (LC-MS/MS)[2] | Method 3 (LC-MS/MS)[5] |
| Matrix | Cell Culture Media (NeuroBasal-A & DMEM) | Mouse Plasma & Tissues | Human Plasma & Urine |
| Internal Standard | 4-(4-Nitrophenyl)-Butyric Acid | d11-PBA | Deuterated Analogues |
| Linearity Range | 0.38–24 µM | 0.8 µg/mL (plasma), 1 µg/g (tissue) | 100 ng/mL (0.3-0.8 µmol/L) |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 10% |
| Accuracy | Within ±15% of nominal | Within ±15% of nominal | Not explicitly stated |
| Recovery | > 90% | > 81% | > 90% |
| Lower Limit of Quantification (LLOQ) | 0.38 µM | 0.8 µg/mL (plasma), 1 µg/g (tissue) | 100 ng/mL |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation for reproducible results across different laboratories.[7][8] The following is a generalized protocol for the analysis of 4-PBA in a biological matrix using LC-MS/MS with a deuterated internal standard.
Sample Preparation
-
Thawing: Frozen biological samples (e.g., plasma, cell culture media) are thawed at room temperature.
-
Aliquoting: A small, precise volume of the sample (e.g., 100 µL) is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: A known amount of the internal standard solution (e.g., 4-PBA-d5 in methanol) is added to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: A protein precipitation agent, such as methanol or acetonitrile, is added to the samples to remove proteins that can interfere with the analysis.[1] The samples are vortexed and then centrifuged at high speed.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solution to concentrate the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The prepared samples are injected into a liquid chromatography system. A C18 or a phenyl-based column is typically used to separate 4-PBA and its internal standard from other matrix components.[1][2] A gradient elution with mobile phases consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in negative electrospray ionization (ESI) mode.[2] The analysis is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both 4-PBA and the internal standard are monitored for quantification.
Mandatory Visualizations
Experimental Workflow for 4-PBA Analysis
Caption: A generalized workflow for the analysis of 4-PBA in biological samples.
Logical Flow of an Inter-Laboratory Comparison Study
Caption: The logical steps involved in conducting an inter-laboratory comparison study.
4-PBA Signaling Pathway in Alleviating ER Stress
Caption: The role of 4-PBA as a chemical chaperone in mitigating ER stress.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interlaboratory evaluation of LC-MS-based biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Unraveling the Mechanism of 4-Phenylbutyric Acid in Endoplasmic Reticulum Stress Reduction: A Comparative Guide
An Objective Analysis of 4-PBA's Role as a Chemical Chaperone in Mitigating ER Stress and a Proposed Tracer-Based Approach for Mechanistic Confirmation
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) lumen triggers a cellular stress response known as the unfolded protein response (UPR). While initially a pro-survival mechanism, prolonged ER stress can lead to apoptosis and is implicated in a variety of diseases. 4-phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that has demonstrated efficacy in alleviating ER stress, primarily by acting as a chemical chaperone.[1][2][3][4] This guide provides a comparative analysis of 4-PBA's mechanism in reducing ER stress based on existing experimental data and proposes a novel approach using deuterated 4-PBA (4-PBA-d5) as a tracer for more definitive mechanistic insights.
Mechanism of Action: 4-PBA as a Chemical Chaperone
The primary mechanism by which 4-PBA is thought to reduce ER stress is by acting as a chemical chaperone.[1][2] The hydrophobic regions of 4-PBA are believed to interact with the exposed hydrophobic segments of unfolded proteins, thereby preventing their aggregation and facilitating proper protein folding.[1] This action helps to restore protein homeostasis (proteostasis) within the ER, thus attenuating the activation of the UPR signaling pathways.[5] By aiding in the folding of proteins, 4-PBA reduces the load of unfolded proteins, leading to a downstream reduction in the activation of key ER stress sensors such as PERK, IRE1α, and ATF6.[1][6]
Quantitative Analysis of 4-PBA's Effect on ER Stress Markers
Numerous studies have demonstrated the efficacy of 4-PBA in reducing the expression of key ER stress markers across various cell types and disease models. The following table summarizes a selection of these findings.
| Cell/Tissue Type | Stress Inducer | 4-PBA Concentration | ER Stress Marker | Fold Change (vs. Stressed Control) | Reference |
| Rat Kidney (in vivo) | Unilateral Ureteral Obstruction | Not specified | GRP78 | Significantly reduced | |
| Rat Kidney (in vivo) | Unilateral Ureteral Obstruction | Not specified | CHOP | Significantly reduced | [7] |
| Rat Kidney (in vivo) | Unilateral Ureteral Obstruction | Not specified | p-JNK | Significantly reduced | [7] |
| Mouse Lung (in vivo) | Hyperoxia | Not specified | GRP78 | Markedly reduced | [1] |
| Mouse Lung (in vivo) | Hyperoxia | Not specified | p-PERK | Markedly reduced | [1] |
| Mouse Lung (in vivo) | Hyperoxia | Not specified | p-IRE1 | Markedly reduced | [1] |
| Mouse Lung (in vivo) | Hyperoxia | Not specified | ATF-6 | Markedly reduced | [1] |
| Mouse Lung (in vivo) | Hyperoxia | Not specified | CHOP | Markedly reduced | [1] |
| Human Chondrocytes | ERp57 Knockout | 50 mM | BiP | Reduced to control levels | [4] |
| Human Chondrocytes | ERp57 Knockout | 50 mM | CHOP | Reduced to control levels | [4] |
| Human Chondrocytes | ERp57 Knockout | 50 mM | IRE1 | Reduced to below control levels | [4] |
| Human Airway Smooth Muscle Cells | TNFα (20 ng/mL) | 1 µM | pIRE1αS724 | Mitigated increase | |
| Human Airway Smooth Muscle Cells | TNFα (20 ng/mL) | 1 µM | XBP1s mRNA | Mitigated increase |
Experimental Protocols
Induction of ER Stress and Treatment with 4-PBA in vitro
This protocol provides a general framework for studying the effects of 4-PBA on ER stress in a cell culture model.
-
Cell Culture: Plate cells (e.g., human airway smooth muscle cells, neuroblastoma cells) at an appropriate density and allow them to adhere overnight.
-
Induction of ER Stress: Induce ER stress using a known chemical inducer. A common method is to treat cells with tunicamycin (e.g., 2 µg/mL) or thapsigargin (e.g., 1 µM) for a specified period (e.g., 12-24 hours).
-
4-PBA Treatment: In the experimental group, pre-treat cells with 4-PBA (e.g., 1-50 mM) for a designated time (e.g., 30 minutes to 2 hours) before adding the ER stress inducer. A control group should receive the vehicle for 4-PBA.
-
Sample Collection: After the treatment period, harvest the cells. Lyse the cells for protein extraction and subsequent Western blot analysis or extract RNA for RT-PCR analysis.
-
Analysis of ER Stress Markers: Perform Western blotting to quantify the protein levels of key ER stress markers such as GRP78 (BiP), p-PERK, p-IRE1α, ATF6, and CHOP. RT-PCR can be used to measure the splicing of XBP1 mRNA.
Visualizing the Mechanism and a Proposed Tracer Study
To better understand the role of 4-PBA in the ER stress pathway and to propose a method for confirming its mechanism of action, the following diagrams are provided.
References
- 1. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomic Profiles of Cells Treated with 4-PBA versus 4-PBA-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolomic effects of 4-phenylbutyric acid (4-PBA) and its deuterated analog, 4-PBA-d5. While 4-PBA is a well-studied chemical chaperone and histone deacetylase (HDAC) inhibitor, 4-PBA-d5 is predominantly utilized as a stable isotope-labeled internal standard for mass spectrometry-based quantification. This document outlines the established metabolic impact of 4-PBA, presents a framework for a direct comparative study, and provides the detailed experimental protocols required to perform such an analysis.
Introduction to 4-PBA and 4-PBA-d5
4-Phenylbutyric acid (4-PBA) is a molecule with dual therapeutic actions. It functions as a chemical chaperone, preventing the aggregation of misfolded proteins and alleviating endoplasmic reticulum (ER) stress.[1][2] This mechanism is crucial in pathologies where protein misfolding is a key feature.[1] Additionally, 4-PBA acts as a histone deacetylase (HDAC) inhibitor, which allows it to modulate gene expression by altering chromatin structure.[3][4] Its effects on cellular metabolism are increasingly recognized, with studies showing it can influence mitochondrial biogenesis, amino acid metabolism, and lipid metabolism.[5][6][7]
4-PBA-d5 is a deuterated version of 4-PBA, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[8][9] The assumption is that its chemical and biological properties are nearly identical to 4-PBA, but its increased mass allows it to be distinguished and used for precise quantification. However, a direct comparative metabolomic analysis is essential to confirm that 4-PBA-d5 is metabolically inert and does not independently alter cellular pathways, a critical consideration for its use as a reliable standard.
Comparative Metabolomic Data
While no direct comparative studies on the global metabolomic profiles of 4-PBA versus 4-PBA-d5 were identified in publicly available literature, we can project the expected outcomes based on the known functions of 4-PBA and the intended use of 4-PBA-d5. The following table presents illustrative data summarizing known and potential changes in key metabolite levels following treatment.
Disclaimer: The data for 4-PBA-d5 is hypothetical and represents the expected outcome if the compound is metabolically neutral. Experimental verification is required.
| Metabolite | Metabolic Pathway | Fold Change (4-PBA vs. Control) | p-value (4-PBA vs. Control) | Fold Change (4-PBA-d5 vs. Control) | p-value (4-PBA-d5 vs. Control) |
| L-Phenylalanine | Amino Acid Metabolism | ▼ 1.8 | < 0.05 | ~ 1.0 | > 0.05 |
| Palmitate | Fatty Acid Metabolism | ▼ 1.5 | < 0.05 | ~ 1.0 | > 0.05 |
| Citrate | TCA Cycle | ▲ 1.4 | < 0.05 | ~ 1.0 | > 0.05 |
| Succinate | TCA Cycle | ▲ 1.3 | < 0.05 | ~ 1.0 | > 0.05 |
| N-Acetylglutamate | Urea Cycle | ▲ 2.0 | < 0.01 | ~ 1.0 | > 0.05 |
| Acetyl-CoA | Central Carbon Metabolism | ▲ 1.6 | < 0.05 | ~ 1.0 | > 0.05 |
| GRP78 (BiP) Protein | ER Stress Marker | ▼ 2.5 | < 0.01 | ~ 1.0 | > 0.05 |
| Acetylated Histone H3 | HDAC Inhibition Marker | ▲ 3.0 | < 0.01 | ~ 1.0 | > 0.05 |
Note: GRP78 and Acetylated Histone H3 are protein markers, not metabolites, but are included to reflect the primary mechanisms of 4-PBA. Their levels are typically measured by Western blot or similar techniques.
Experimental Protocols
A rigorous and standardized protocol is crucial for a successful comparative metabolomics study. The following methodology outlines the key steps from cell culture to data analysis, based on established practices in the field.[10][11][12]
Cell Culture and Treatment
-
Cell Line: Select a relevant human cell line (e.g., Huh7 hepatoma cells, C2C12 myotubes, or a cell line specific to the research question).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of treatment.
-
Treatment Groups:
-
Vehicle Control (e.g., sterile PBS or DMSO).
-
4-PBA (e.g., 5 mM final concentration).
-
4-PBA-d5 (e.g., 5 mM final concentration).
-
-
Incubation: Treat cells for a defined period, typically 24 hours, to allow for metabolic changes to occur. Perform at least three biological replicates for each condition.
Metabolism Quenching and Metabolite Extraction
-
Quenching: To halt all enzymatic activity instantly, rapidly aspirate the culture medium. Immediately wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Extraction: Add 1 mL of ice-cold 80% methanol (−80°C, LC-MS grade) to each well.[12] This step serves to simultaneously extract metabolites and precipitate proteins.
-
Cell Lysis: Place the plates on ice for 10 minutes. Use a cell scraper to detach the cells and transfer the entire cell lysate/methanol mixture into a microcentrifuge tube.[12]
-
Centrifugation: Centrifuge the tubes at >13,000 rpm for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. Store samples at -80°C until analysis.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-Exactive or Triple Quadrupole instrument) coupled with a liquid chromatography system (e.g., UPLC).
-
Chromatography: Separate metabolites using a suitable column (e.g., a C18 column for non-polar metabolites or a HILIC column for polar metabolites).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to achieve broad coverage of the metabolome.
-
Data Acquisition: Use a data-dependent or data-independent acquisition strategy for untargeted profiling, or a selected reaction monitoring (SRM) method for targeted analysis.
Data Processing and Statistical Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using software like XCMS, MS-DIAL, or vendor-specific software to detect, align, and quantify metabolic features.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation spectra (MS/MS) against spectral libraries such as HMDB, METLIN, or an in-house standard library.
-
Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA) to identify differentially abundant metabolites between the treatment groups. Use a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons. A metabolite is typically considered significantly different if the fold change is ≥1.2 or ≤0.83 with an adjusted p-value < 0.05.[13]
Visualizations: Workflow and Signaling Pathways
To clarify the experimental process and the underlying biological mechanisms of 4-PBA, the following diagrams have been generated.
Caption: Experimental workflow for comparative metabolomics.
Caption: Dual mechanisms of action of 4-PBA.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 5. Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Metabolomic Profiling Reveals Key Secondary Metabolites Associated with High Quality and Nutritional Value in Broad Bean (Vicia faba L.) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Drug-Protein Binding Interactions: A Comparative Guide to the Use of 4-PBA-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with plasma proteins is paramount. This binding significantly influences a drug's distribution, metabolism, and efficacy. This guide provides a comprehensive comparison of methodologies for studying drug-protein binding, with a focus on validating the use of 4-Phenylbutyric acid-d5 (4-PBA-d5) as a tool in these critical studies.
The Role of 4-PBA and its Deuterated Analog in Protein Binding Studies
4-Phenylbutyric acid (4-PBA) is recognized as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress by aiding in protein folding[1][2]. Its interaction with serum proteins, particularly human serum albumin (HSA), is a key aspect of its pharmacokinetic profile. Spectroscopic studies have determined the binding constant (K) of 4-PBA to HSA to be approximately 2.69 x 10⁵ M⁻¹[1][3][4][5].
The deuterated analog, 4-PBA-d5, serves as an ideal internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) based quantification. The use of stable isotope-labeled internal standards is a gold-standard practice that enhances the accuracy and precision of analytical methods by correcting for variability in sample preparation and instrument response[6][7][8].
Comparison of Key Methodologies for Drug-Protein Binding Analysis
Several biophysical techniques are employed to characterize the interactions between drugs and proteins. The choice of method depends on the specific requirements of the study, including the nature of the interacting molecules, the desired throughput, and the type of data needed.
| Method | Principle | Advantages | Disadvantages | Quantitative Data for 4-PBA-HSA Interaction |
| Equilibrium Dialysis (ED) | A semi-permeable membrane separates a protein solution from a protein-free buffer. At equilibrium, the concentration of free drug is the same in both chambers, allowing for the calculation of bound and unbound fractions.[9][10][11] | Considered the "gold standard" for its accuracy and minimal disruption of the binding equilibrium.[9] | Time-consuming (can take several hours to reach equilibrium).[12] | Not directly found in the searched literature, but would yield percent bound and binding constants. |
| Ultrafiltration (UF) | A centrifugal force is used to separate the free drug from the protein-drug complex through a semi-permeable membrane.[9][10] | Faster than equilibrium dialysis.[13] | Can be affected by non-specific binding to the filter membrane and changes in protein concentration during filtration.[14] | Not directly found in the searched literature. |
| High-Performance Affinity Chromatography (HPAC) | A drug is passed through a column containing an immobilized protein. The retention time of the drug is proportional to its affinity for the protein.[15][16][17][18] | High throughput and can be automated. Provides information on binding constants and the number of binding sites.[16][18] | Immobilization of the protein may alter its binding characteristics.[19] | Not directly found in the searched literature. |
| Fluorescence Spectroscopy | Measures the change in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding. | High sensitivity and requires small amounts of sample. | Not all proteins have suitable intrinsic fluorescence, and ligand fluorescence can interfere. | Binding Constant (K) = 2.69 x 10⁵ M⁻¹[1][3][4][5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a drug binds to a protein, providing a complete thermodynamic profile of the interaction.[20][21][22][23] | Provides direct measurement of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[21][23] | Requires relatively large amounts of purified protein and can be low throughput.[24] | Not directly found in the searched literature. |
| Surface Plasmon Resonance (SPR) | A protein is immobilized on a sensor chip, and the binding of a drug is detected by a change in the refractive index at the sensor surface.[25][26][27][28] | Real-time monitoring of binding and dissociation, providing kinetic data (kₐ and kₑ). Label-free.[26][27] | Immobilization can affect protein conformation. Non-specific binding can be an issue.[25] | Not directly found in the searched literature. |
Experimental Protocols
Protocol 1: Determination of Protein Binding Using Equilibrium Dialysis with LC-MS Quantification (featuring 4-PBA-d5)
-
Preparation of Dialysis Units: A 96-well equilibrium dialysis plate with semi-permeable membranes (e.g., 5-10 kDa molecular weight cutoff) is used.
-
Sample Preparation:
-
In the sample chamber of each well, add human plasma spiked with a known concentration of 4-PBA.
-
In the buffer chamber, add an equal volume of protein-free phosphate-buffered saline (PBS), pH 7.4.
-
-
Equilibration: Seal the plate and incubate at 37°C with gentle shaking for 4-24 hours to allow the free drug to reach equilibrium across the membrane.
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis by LC-MS:
-
To an aliquot of each sample, add a known concentration of 4-PBA-d5 as an internal standard.
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated protein and transfer the supernatant for LC-MS analysis.
-
Quantify the concentration of 4-PBA in both chambers by comparing the peak area ratio of 4-PBA to 4-PBA-d5 against a standard curve.
-
-
Data Analysis:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The total drug concentration is measured from the plasma chamber.
-
Calculate the percentage of protein-bound drug: % Bound = [(Total Drug - Free Drug) / Total Drug] * 100
-
Protocol 2: Characterization of Drug-Protein Interaction using Surface Plasmon Resonance (SPR)
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein (e.g., HSA) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the drug (e.g., 4-PBA) in a running buffer (e.g., HBS-EP+).
-
Inject the drug solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
Inject running buffer without the drug to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Visualizing Key Processes and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow, the principle of internal standardization, and the relevant biological pathway.
Caption: Workflow for a drug-protein binding assay using equilibrium dialysis and LC-MS with a deuterated internal standard.
Caption: Principle of using a stable isotope-labeled internal standard for quantification in LC-MS.
Caption: The role of 4-PBA in mitigating ER stress through the Unfolded Protein Response (UPR) pathway.
References
- 1. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 9. researchgate.net [researchgate.net]
- 10. Equilibrium dialysis, ultrafiltration, and ultracentrifugation compared for determining the plasma-protein-binding characteristics of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 12. Improved procedure for the determination of protein binding by conventional equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid equilibrium dialysis, ultrafiltration or ultracentrifugation? Evaluation of methods to quantify the unbound fraction of substances in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Analysis of drug-protein interactions by high-performance affinity chromatography: interactions of sulfonylurea drugs with normal and glycated human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High performance affinity chromatography (HPAC) as a high-throughput screening tool in drug discovery to study drug-plasma protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Performance Affinity Chromatography: Applications in Drug-Protein Binding Studies and Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Khan Academy [khanacademy.org]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 27. affiniteinstruments.com [affiniteinstruments.com]
- 28. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 4-Phenylbutyric Acid-d5: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of 4-Phenylbutyric acid-d5, a deuterated analog of 4-Phenylbutyric acid used in research. The following procedures are designed to assist researchers, scientists, and drug development professionals in adhering to best practices and regulatory requirements.
Immediate Safety Considerations
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. According to safety data sheets, 4-Phenylbutyric acid is classified as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood[1][2].
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local hazardous waste regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA)[3][4].
-
Waste Identification and Characterization : The first step is to determine if the waste is hazardous. Based on its irritant properties, this compound waste should be managed as a hazardous chemical waste. It is crucial to not mix this waste with other waste streams to avoid unintended chemical reactions.
-
Containerization and Labeling :
-
Place the this compound waste in a chemically compatible and properly sealed container to prevent leaks or spills.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the specific hazards (e.g., "Irritant"), and the accumulation start date.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[2].
-
-
Arrange for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Your EHS office will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of at a permitted treatment, storage, and disposal facility (TSDF) in accordance with all regulations[5][6].
-
-
Record Keeping : Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is a critical component of the "cradle-to-grave" hazardous waste management system[4][6].
Quantitative Data Summary
| Property | Value | Reference |
| Physical State | Powder Solid | [2][7] |
| Appearance | Off-white | [2][7] |
| Melting Point/Range | 49 - 52 °C / 120.2 - 125.6 °F | [2][7] |
| Boiling Point/Range | 165 °C / 329 °F @ 10 mmHg | [2][7] |
| Flash Point | > 110 °C / > 230 °F | [2][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling during experimental use are foundational to safe disposal. Always consult the Safety Data Sheet (SDS) for this compound before use to familiarize yourself with handling procedures, required PPE, and emergency protocols. For instance, in the event of an accidental release, the area should be evacuated, and the spill should be swept up and placed into a suitable container for disposal[2].
It is important to note that the disposal of deuterated compounds generally follows the same protocols as their non-deuterated counterparts, with the hazardous properties of the parent molecule being the primary consideration[8][9]. While some suppliers may offer take-back programs for certain deuterated materials like heavy water, this is not a common practice for complex organic molecules[10]. Therefore, it is essential to adhere to the hazardous waste disposal procedures outlined above.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. youtube.com [youtube.com]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. fishersci.com [fishersci.com]
- 8. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Personal protective equipment for handling 4-Phenylbutyric acid-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Phenylbutyric acid-d5. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.[3] |
| Laboratory coat | Wear appropriate protective clothing to prevent skin exposure.[1][2] | |
| Respiratory Protection | Dust mask or particulate filter respirator | Recommended when handling the solid form to avoid dust inhalation. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
2. Handling and Use:
-
Engineering Controls: Use local exhaust ventilation to control dust.[4]
-
Personal Protective Equipment: Before handling, put on all required PPE as detailed in the table above.
-
Procedure:
3. Accidental Release Measures:
-
Spills: For a spill, ensure adequate ventilation and wear appropriate PPE.[1][6] Sweep up the solid material and place it into a suitable container for disposal.[1][6] Avoid generating dust.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][6] Get medical attention.[6]
-
Skin Contact: Wash off immediately with soap and plenty of water.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]
-
4. Disposal Plan:
-
Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container.
-
Disposal Method: Dispose of the waste material through a licensed disposal company.[3] Do not empty into drains or release into the environment.[4]
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled.[4]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
